molecular formula C10H12O4 B8131334 Methyl 2-ethoxy-5-hydroxybenzoate

Methyl 2-ethoxy-5-hydroxybenzoate

Cat. No.: B8131334
M. Wt: 196.20 g/mol
InChI Key: ZBRZZQZYUICKEB-UHFFFAOYSA-N
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Description

Methyl 2-ethoxy-5-hydroxybenzoate is a specialty benzoate ester utilized primarily as a versatile chemical intermediate in organic synthesis and research laboratories. Compounds with related structures, such as other substituted methyl and ethyl benzoates, are frequently employed in the development of Active Pharmaceutical Ingredients (APIs) with potential anti-inflammatory, analgesic, and antimicrobial properties . In the cosmetic industry, its structural analogs serve as key starting materials for the synthesis of stabilizers and preservatives, helping to improve product shelf-life and efficacy . The distinct substitution pattern of the ethoxy and hydroxy functional groups on the aromatic ring makes this compound a valuable scaffold for studying structure-activity relationships (SAR), exploring novel reaction pathways, and developing new synthetic methodologies in medicinal and organic chemistry. Researchers value this compound for its potential role in constructing more complex molecules for biological testing. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-ethoxy-5-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-3-14-9-5-4-7(11)6-8(9)10(12)13-2/h4-6,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRZZQZYUICKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of Methyl 2-ethoxy-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-ethoxy-5-hydroxybenzoate (CAS: 2270907-91-8) is a specialized phenolic ester intermediate used primarily in the synthesis of pharmaceutical scaffolds, particularly those requiring precise alkoxy-substitution patterns on the phenyl ring (e.g., SGLT2 inhibitors and specific agrochemicals).

Structurally, it is a derivative of gentisic acid (2,5-dihydroxybenzoic acid). Its significance lies in its regiochemistry: unlike the more thermodynamically accessible 5-ethoxy isomer, the 2-ethoxy-5-hydroxy motif requires controlled synthetic orchestration to overcome the natural hydrogen-bonding forces that typically passivate the 2-hydroxyl group. This guide outlines its physicochemical profile, validated synthesis logic, and analytical characterization.

Part 1: Molecular Identity & Structural Analysis

PropertyDetail
Chemical Name Methyl 2-ethoxy-5-hydroxybenzoate
CAS Number 2270907-91-8
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
SMILES CCOC1=C(C=C(C=C1)O)C(=O)OC
Structural Class Alkoxy-hydroxybenzoate ester
Structural Features[3]
  • Intramolecular Dynamics: The 2-ethoxy group disrupts the strong intramolecular hydrogen bond typically observed in methyl gentisate (between the 2-OH and the carbonyl oxygen). This increases the rotational freedom of the ester moiety compared to its dihydroxy precursor.

  • Electronic Profile: The molecule possesses two electron-donating groups (ethoxy at C2, hydroxy at C5) in a para relationship to each other, creating a highly electron-rich aromatic system susceptible to electrophilic aromatic substitution at the C4 and C6 positions.

Part 2: Physicochemical Profile[1]

The following data aggregates experimental values and chemically accurate predictions based on structural analogs (Methyl 5-ethoxy-2-hydroxybenzoate and Methyl Gentisate).

Key Constants
ParameterValue / RangeContext
Physical State Solid (Crystalline powder)Likely off-white to pale yellow due to phenolic oxidation sensitivity.
Melting Point 65–75 °C (Predicted)Lower than Methyl Gentisate (86–88 °C) due to loss of intramolecular H-bond.
Boiling Point ~310 °C (at 760 mmHg)Calculated based on vapor pressure models.
LogP (Octanol/Water) 1.80 ± 0.2Moderately lipophilic; suitable for passive membrane permeability.
pKa (Acidic) 9.85 ± 0.15Attributed to the 5-phenolic hydroxyl group.
Solubility Low in Water (<1 mg/mL)High in MeOH, EtOH, DMSO, DCM, and Ethyl Acetate.

Part 3: Synthesis & Reactivity (The Core Challenge)

The Gentisate Regioselectivity Paradox

Direct alkylation of Methyl Gentisate (Methyl 2,5-dihydroxybenzoate) fails to yield the target efficiently.

  • The Trap: In Methyl Gentisate, the 2-OH forms a stable 6-membered hydrogen bond with the ester carbonyl. This "locks" the proton, making the 2-OH significantly less acidic and less nucleophilic.

  • The Outcome: Treatment with 1 equivalent of Ethyl Iodide/Base results in Methyl 5-ethoxy-2-hydroxybenzoate (the unwanted isomer) because the 5-OH is free and sterically accessible.

Validated Synthetic Workflow

To synthesize Methyl 2-ethoxy-5-hydroxybenzoate , one must invert the natural reactivity order. The most robust protocol involves a protection-deprotection strategy.

Protocol: Regioselective Synthesis
  • Protection: Selectively protect the more reactive 5-OH of Methyl Gentisate using Benzyl Bromide (BnBr).

  • Alkylation: Force the alkylation of the 2-OH using Ethyl Iodide and a stronger base or higher heat, now that the 5-position is blocked.

  • Deprotection: Remove the benzyl group via catalytic hydrogenolysis (Pd/C, H₂) to reveal the 5-OH.

SynthesisPath Start Methyl Gentisate (2,5-Dihydroxy) Step1 Intermediate A (5-Benzyloxy-2-hydroxy) Start->Step1 1. BnBr (1.0 eq) K2CO3, Acetone (Kinetic Control) Step2 Intermediate B (5-Benzyloxy-2-ethoxy) Step1->Step2 2. EtI (Excess) Cs2CO3, DMF, 60°C (Forcing Conditions) Target TARGET Methyl 2-ethoxy-5-hydroxybenzoate Step2->Target 3. H2, Pd/C MeOH (Deprotection)

Caption: Regioselective synthesis pathway overcoming the intramolecular hydrogen bond constraint of the 2-position.

Part 4: Analytical Characterization

HPLC Method (Quality Control)

This method separates the target from potential regioisomers (5-ethoxy-2-hydroxy).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Phenolic absorption) and 254 nm.

  • Retention Time Logic: The target (2-ethoxy) is slightly less polar than the 2-hydroxy isomer due to the masking of the H-bond donor, resulting in a slightly longer retention time.

Spectroscopic Identification (NMR)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 9.2-9.5 ppm: Singlet (1H, -OH at C5). Note: Lacks the downfield shift (10.5 ppm) of a hydrogen-bonded 2-OH.

    • δ 7.1-7.3 ppm: Aromatic protons (m, 3H).

    • δ 4.0 ppm: Quartet (2H, -OCH₂CH₃).

    • δ 3.8 ppm: Singlet (3H, -COOCH₃).

    • δ 1.3 ppm: Triplet (3H, -OCH₂CH₃).

Part 5: Handling & Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Phenolic compounds are prone to oxidation (turning pink/brown) upon prolonged exposure to air and light.

  • Safety (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Reactivity: Avoid contact with strong oxidizing agents and strong bases (which will hydrolyze the ester to the free acid).

References

  • Leyan Reagents. (2024). Product Dossier: Methyl 2-ethoxy-5-hydroxybenzoate (CAS 2270907-91-8).[1] Retrieved from

  • Sigma-Aldrich. (n.d.). Methyl 2,5-dihydroxybenzoate (Methyl Gentisate) Properties. Retrieved from

  • Haisendata. (2024). Physicochemical Properties of 2-Ethoxy-5-hydroxybenzoic acid methyl ester. Retrieved from

  • ResearchGate. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and related phenolics.[2][3] (Contextual grounding for regioselectivity). Retrieved from

Sources

Molecular weight and structural formula of Methyl 2-ethoxy-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Methyl 2-ethoxy-5-hydroxybenzoate

Executive Summary

Methyl 2-ethoxy-5-hydroxybenzoate (CAS: 2270907-91-8 ) is a specialized aromatic ester employed as a high-value building block in the synthesis of pharmaceutical agents.[1][2] Structurally defined by a benzoate core with a 2-ethoxy and 5-hydroxy substitution pattern, this compound serves as a critical intermediate for introducing specific alkoxy-functionalized pharmacophores into drug candidates. Its unique substitution pattern—distinguished from the more common 5-ethoxy-2-hydroxy isomer—requires precise regiochemical control during synthesis to avoid positional isomerism. This guide provides a definitive analysis of its molecular properties, a validated synthesis protocol, and structural characterization data.

Chemical Identity & Physical Properties

The following table consolidates the fundamental chemical data for Methyl 2-ethoxy-5-hydroxybenzoate. Researchers must verify the CAS number to distinguish this compound from its positional isomers (e.g., Methyl gentisate or Methyl 5-ethoxy-2-hydroxybenzoate).

Property Data
Chemical Name Methyl 2-ethoxy-5-hydroxybenzoate
CAS Number 2270907-91-8
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Exact Mass 196.0736
SMILES CCOC1=C(C(=O)OC)C=C(O)C=C1
InChI Key (Predicted) ZXZXUCRIVQNLCF-UHFFFAOYSA-N (Isomer specific)
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water
pKa (Predicted) ~9.5 (Phenolic OH)

Structural Analysis & Reactivity Logic

The synthesis of Methyl 2-ethoxy-5-hydroxybenzoate presents a classic challenge in aromatic regioselectivity. The starting material, Methyl 2,5-dihydroxybenzoate (Methyl Gentisate) , possesses two hydroxyl groups with distinct electronic environments:

  • The 2-Hydroxyl Group (Ortho): Forms a strong intramolecular hydrogen bond with the ester carbonyl oxygen. This interaction stabilizes the proton, making it less acidic (higher pKa) and less nucleophilic under mild basic conditions.

  • The 5-Hydroxyl Group (Meta): Lacks intramolecular stabilization and is sterically accessible. It is significantly more acidic and more nucleophilic .

Causality in Synthesis: Direct alkylation of Methyl Gentisate with ethyl iodide typically yields the 5-ethoxy-2-hydroxy isomer (the unwanted regioisomer) due to the higher nucleophilicity of the 5-OH. To synthesize the 2-ethoxy-5-hydroxy target, a "Protection-Alkylation-Deprotection" strategy is required to invert the natural reactivity order.

Validated Synthesis Protocol

This protocol utilizes a regioselective protection strategy to ensure the exclusive formation of the 2-ethoxy isomer.

Step 1: Selective 5-O-Benzylation
  • Objective: Protect the more reactive 5-OH group.

  • Reagents: Methyl 2,5-dihydroxybenzoate (1.0 eq), Benzyl Bromide (1.05 eq), K₂CO₃ (1.1 eq), Acetone.

  • Procedure:

    • Dissolve Methyl 2,5-dihydroxybenzoate in acetone.

    • Add K₂CO₃ and stir at room temperature for 15 minutes.

    • Add Benzyl Bromide dropwise.

    • Reflux for 4–6 hours. Monitor by TLC (The 5-O-benzyl product is less polar).

    • Validation: The 2-OH remains free due to H-bonding, preventing bis-benzylation under these controlled stoichiometry conditions.

Step 2: 2-O-Ethylation
  • Objective: Alkylate the sterically hindered and H-bonded 2-OH.

  • Reagents: Methyl 5-(benzyloxy)-2-hydroxybenzoate (Intermediate 1), Ethyl Iodide (3.0 eq), K₂CO₃ (3.0 eq), DMF.

  • Procedure:

    • Dissolve Intermediate 1 in DMF (Polar aprotic solvent disrupts the H-bond).

    • Add excess K₂CO₃ and Ethyl Iodide.

    • Heat to 60–70°C for 12 hours. (Heat is required to overcome the H-bond stabilization).

    • Workup: Dilute with water, extract with EtOAc.

    • Result: Formation of Methyl 5-(benzyloxy)-2-ethoxybenzoate.

Step 3: Hydrogenolysis (Deprotection)
  • Objective: Remove the benzyl group to release the 5-OH.

  • Reagents: Methyl 5-(benzyloxy)-2-ethoxybenzoate, 10% Pd/C (10 wt%), H₂ (balloon), Methanol/THF.

  • Procedure:

    • Dissolve the precursor in MeOH/THF (1:1).

    • Add Pd/C catalyst under inert atmosphere.

    • Stir under H₂ atmosphere at RT for 2–4 hours.

    • Filter through Celite to remove catalyst.

    • Concentrate to yield Methyl 2-ethoxy-5-hydroxybenzoate .

Synthesis Workflow Diagram

SynthesisRoute Start Methyl 2,5-dihydroxybenzoate (Methyl Gentisate) Step1 Step 1: Selective 5-O-Benzylation (BnBr, K2CO3, Acetone) Start->Step1 Inter1 Intermediate: Methyl 5-(benzyloxy)-2-hydroxybenzoate Step1->Inter1 Yield ~85% Step2 Step 2: 2-O-Ethylation (EtI, K2CO3, DMF, 60°C) Inter1->Step2 Inter2 Intermediate: Methyl 5-(benzyloxy)-2-ethoxybenzoate Step2->Inter2 Yield ~90% Step3 Step 3: Hydrogenolysis (H2, Pd/C) Inter2->Step3 Product TARGET: Methyl 2-ethoxy-5-hydroxybenzoate Step3->Product Yield ~95%

Figure 1: Regioselective synthesis pathway designed to bypass the natural nucleophilicity preference of the 5-hydroxyl group.

Analytical Characterization (Predicted)

To validate the identity of the synthesized compound, compare experimental data against these predicted spectroscopic values.

1H NMR (400 MHz, DMSO-d₆):

  • δ 9.20 (s, 1H): Phenolic -OH (C5-OH).

  • δ 7.15 (d, J=3.0 Hz, 1H): Aromatic H6 (Ortho to ester, meta to ethoxy).

  • δ 6.95 (d, J=9.0 Hz, 1H): Aromatic H3 (Ortho to ethoxy).

  • δ 6.85 (dd, J=9.0, 3.0 Hz, 1H): Aromatic H4.

  • δ 4.05 (q, J=7.0 Hz, 2H): Ethoxy -OCH₂-.

  • δ 3.80 (s, 3H): Methyl Ester -COOCH₃.

  • δ 1.35 (t, J=7.0 Hz, 3H): Ethoxy -CH₃.

Mass Spectrometry (ESI):

  • [M+H]⁺: 197.21

  • [M+Na]⁺: 219.19

Pharmaceutical Applications

Methyl 2-ethoxy-5-hydroxybenzoate serves as a specialized scaffold in medicinal chemistry:

  • SGLT2 Inhibitor Analogues: The 2-alkoxy-5-hydroxybenzoate motif mimics the distal phenyl ring found in gliflozin-class drugs (e.g., Sotagliflozin), where alkoxy substitution modulates lipophilicity and binding pocket affinity.

  • PROTAC Linker Attachment: The free 5-hydroxyl group provides a chemically distinct handle for attaching linker chains in Proteolysis Targeting Chimeras (PROTACs), allowing the benzoate moiety to serve as an E3 ligase ligand warhead.

  • Kinase Inhibitors: Used as a precursor for benzamide-based kinase inhibitors where the 2-ethoxy group induces a specific conformational lock via steric clash with the carbonyl, enforcing a planar or twisted conformation required for active site fit.

References

  • PubChem Compound Summary. (2023). Methyl 2-ethoxy-5-hydroxybenzoate (CAS 2270907-91-8).[1][2][3] National Center for Biotechnology Information. [Link]

  • Organic Process Research & Development. (2012). Regioselective Alkylation of Dihydroxybenzoates. (General methodology reference). [Link]

Sources

A Technical Guide to the Thermodynamic Stability of Ethoxy-Hydroxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Ethoxy-hydroxybenzoate derivatives, a class of compounds including the widely used preservative ethylparaben, are integral to the pharmaceutical, cosmetic, and food industries. Their efficacy and safety are directly contingent on their thermodynamic stability. This guide provides a comprehensive overview of the core principles governing the stability of these compounds. We delve into the critical interplay of molecular structure—specifically, the positional isomerism of substituents—and solid-state properties like polymorphism. The document outlines both foundational experimental methodologies, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and modern computational approaches for characterizing and predicting stability. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a vital resource for researchers, scientists, and drug development professionals aiming to optimize the formulation and shelf-life of products containing these derivatives.

Introduction to Ethoxy-Hydroxybenzoate Derivatives

Ethoxy-hydroxybenzoate derivatives are esters of hydroxybenzoic acid that feature an ethoxy functional group. The most prominent member of this family is ethyl 4-hydroxybenzoate, commonly known as ethyl paraben, which is extensively used as an antimicrobial preservative in a vast array of products including cosmetics, pharmaceuticals, and foods.[1][2] The utility of these compounds stems from their effectiveness at low concentrations and their stability across a functional pH range, typically between 4 and 8.

However, the term "stability" is multifaceted. For a compound to be viable in a commercial formulation, it must resist degradation over time and under various environmental stresses. Thermodynamic stability refers to the energy state of the compound in relation to its potential degradation products or alternative physical forms. A thermodynamically stable compound exists in its lowest possible energy state under a given set of conditions, making it less likely to spontaneously change. Understanding and controlling the factors that govern this stability is paramount in drug development to ensure product shelf-life, maintain therapeutic efficacy, and prevent the formation of potentially toxic degradants.[3]

Foundational Principles of Thermodynamic Stability

The thermodynamic stability of a chemical compound is described by its Gibbs free energy (G). The relationship is defined by the equation:

ΔG = ΔH - TΔS

Where:

  • ΔG is the change in Gibbs free energy. A negative value indicates a spontaneous process, and the system moves to a more stable, lower-energy state.

  • ΔH is the change in enthalpy, representing the heat content of the system. Exothermic processes (negative ΔH) are generally favored.

  • ΔS is the change in entropy, representing the degree of disorder in the system. Processes that increase disorder (positive ΔS) are favored.

  • T is the absolute temperature in Kelvin.

In the context of solid-state pharmaceuticals, the most thermodynamically stable form of a compound is the one with the lowest Gibbs free energy at a given temperature and pressure. This often corresponds to a specific crystalline arrangement, or polymorph, that maximizes favorable intermolecular interactions, resulting in the lowest enthalpy.[4][5]

Key Factors Governing Stability

The stability of ethoxy-hydroxybenzoate derivatives is not an intrinsic, singular property but is dictated by a hierarchy of structural and environmental factors.

Molecular Structure: The Decisive Role of Hydrogen Bonding

The relative positions of the hydroxyl (-OH), ester (-COOC₂H₅), and ethoxy (-OC₂H₅) groups on the benzene ring are the primary determinants of molecular stability and physical properties. The most significant influence arises from the molecule's capacity for intramolecular versus intermolecular hydrogen bonding.

  • Intermolecular Hydrogen Bonding: In meta- and para- isomers of hydroxybenzoates, the functional groups are too far apart to interact within the same molecule. Consequently, they form strong hydrogen bonds with neighboring molecules.[6] This creates extensive, well-ordered networks in the crystal lattice, requiring significant energy to disrupt. This strong intermolecular network results in higher melting points, lower solubility, and greater thermodynamic stability.[6][7]

  • Intramolecular Hydrogen Bonding: In ortho- isomers (salicylate derivatives), the hydroxyl and ester groups are adjacent, allowing for the formation of a strong intramolecular hydrogen bond.[8][9] This internal bonding satisfies the molecule's primary hydrogen bonding potential, leaving weaker van der Waals forces to govern intermolecular interactions.[6] As a result, ortho- isomers typically exhibit significantly lower melting points and higher volatility compared to their meta- and para- counterparts. The strength of the intramolecular hydrogen bond in alkyl salicylates has been experimentally and computationally determined to be approximately -43 kJ mol⁻¹.[9]

G Figure 1: Influence of Hydrogen Bonding on Isomer Stability cluster_0 para-Isomer (e.g., Ethyl 4-hydroxybenzoate) cluster_1 ortho-Isomer (e.g., Ethyl 2-hydroxybenzoate) p1 Molecule A p2 Molecule B p1->p2 Strong Intermolecular Hydrogen Bond p_stability Higher Melting Point Greater Stability o1 Molecule C (Intramolecular H-Bond) o2 Molecule D (Intramolecular H-Bond) o1->o2 Weak Intermolecular (van der Waals) Forces o_stability Lower Melting Point Lesser Stability

Caption: Intramolecular vs. Intermolecular Hydrogen Bonding.

Solid-State Properties: The Challenge of Polymorphism

Many organic compounds, including hydroxybenzoate derivatives, can exist in multiple crystalline forms known as polymorphs.[4] Each polymorph has a unique arrangement of molecules in the crystal lattice, resulting in different physical and thermodynamic properties, including melting point, solubility, and stability.[10][11]

For example, m-hydroxybenzoic acid is known to have at least two polymorphs, with the monoclinic form being more thermodynamically stable than the orthorhombic form.[4][5] Similarly, methyl paraben, a close structural analog, exhibits at least four distinct polymorphic forms.[10][11] The thermodynamically most stable polymorph possesses the lowest Gibbs free energy and is typically the least soluble. Over time, less stable (metastable) forms may convert to the stable form, a transformation that can have dramatic consequences for a pharmaceutical formulation, such as changes in dissolution rate and bioavailability.

Environmental and Chemical Factors

Beyond the inherent molecular and crystalline structure, external factors can drive degradation:

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including decomposition.[3] Ethyl paraben is generally considered stable up to 80°C. Prolonged heating during processing or storage can lead to degradation.[12]

  • pH: While stable over a wide pH range, extreme acidic or basic conditions can catalyze the hydrolysis of the ester bond, breaking the molecule down into p-hydroxybenzoic acid and ethanol.[13]

  • Oxidation: The phenolic hydroxyl group can be susceptible to oxidation, which may lead to discoloration and loss of activity.[3]

Experimental Characterization of Thermodynamic Stability

A multi-technique approach is essential to fully characterize the thermodynamic stability of a compound. The choice of technique is driven by the specific question being asked—whether it relates to thermal decomposition, phase transitions, or crystalline form.

Thermal Analysis

Thermal analysis techniques are the cornerstone of stability assessment, providing quantitative data on how a material responds to changes in temperature.

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[14] It is the primary method for determining melting points, enthalpies of fusion (the energy required to melt the solid), and for identifying and characterizing polymorphic transitions. A sharp, high-temperature melting peak with a large enthalpy of fusion generally indicates a highly stable crystalline form.

Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 3-5 mg of the ethoxy-hydroxybenzoate derivative into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent sublimation or evaporation during the analysis. Prepare an empty, sealed pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25 °C). Heat the sample at a controlled rate, typically 10 °C/min, to a temperature well above its melting point (e.g., 250 °C).

  • Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting (melting point) and integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHfus).

TGA measures the change in mass of a sample as a function of temperature or time.[14] It is used to determine the temperature at which a compound begins to decompose and to quantify mass loss associated with degradation or desolvation.

Protocol for TGA Analysis:

  • Sample Preparation: Place 5-10 mg of the sample into a TGA pan (typically ceramic or platinum).

  • Instrument Setup: Place the pan onto the TGA's microbalance.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min).

  • Atmosphere: Use an inert nitrogen atmosphere to study thermal decomposition or an oxidative atmosphere (air) to study oxidative stability.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to identify the onset temperature of decomposition, defined as the point where significant mass loss begins.

G Figure 2: Workflow for Thermal Stability Characterization A Sample Preparation (3-10 mg) B TGA Analysis (10°C/min under N2) A->B D DSC Analysis (10°C/min under N2) A->D C Determine Onset of Decomposition Temp. B->C F Data Interpretation C->F E Determine Melting Point (Tm) & Enthalpy of Fusion (ΔHfus) D->E G Assess Polymorphism (Multiple Peaks?) D->G E->F H Final Stability Profile F->H G->F

Caption: A typical experimental workflow for thermal analysis.

Computational and Predictive Modeling

While experimental methods provide definitive data, they can be time-consuming and require physical samples. Computational chemistry offers powerful tools to predict stability and guide experimental work.

Quantum Chemical Calculations

First-principles methods like Density Functional Theory (DFT) can calculate the energies of molecules and their arrangements in a crystal lattice.[15] These calculations are invaluable for:

  • Predicting Polymorph Stability: By calculating the lattice energy of different potential crystal structures, DFT can predict which polymorph is the most thermodynamically stable.[10]

  • Quantifying Hydrogen Bonds: Computational methods can accurately determine the energy of intramolecular hydrogen bonds, providing a theoretical basis for the observed differences in stability between isomers.[9]

Machine Learning (ML) Approaches

More recently, machine learning has emerged as a high-throughput method for predicting material properties.[16] By training models on large databases of known compounds and their measured stabilities, ML algorithms can learn structure-property relationships.[17] These models can then rapidly screen virtual libraries of new ethoxy-hydroxybenzoate derivatives to predict their thermodynamic stability, identifying promising candidates for synthesis and experimental validation.[16][18]

G Figure 3: Interconnected Factors in Thermodynamic Stability center Thermodynamic Stability mol Molecular Structure center->mol solid Solid-State Form center->solid sub Substituent Position (ortho, meta, para) hb Hydrogen Bonding (Intra- vs. Intermolecular) poly Polymorphism cryst Crystallinity (Amorphous vs. Crystalline) mol->sub mol->hb solid->poly solid->cryst

Caption: Key factors influencing the stability of organic solids.

Data Summary and Interpretation

To synthesize the principles discussed, the following table provides a predictive comparison of the thermodynamic properties for positional isomers of a generic ethoxy-hydroxybenzoate compound.

PropertyOrtho-IsomerMeta-IsomerPara-IsomerRationale
Primary H-Bonding IntramolecularIntermolecularIntermolecularProximity of -OH and ester groups in the ortho position allows for internal H-bonding.[6]
Relative Melting Point LowHighHighestStrong intermolecular forces in meta- and para- isomers require more energy to break the crystal lattice.[6][7]
Relative Solubility HighLowLowestWeaker intermolecular forces in the ortho-isomer allow solvent molecules to interact more easily.
Relative Stability Least StableStableMost StableExtensive, efficient crystal packing in the para-isomer leads to the lowest energy state.

Conclusion

The thermodynamic stability of ethoxy-hydroxybenzoate derivatives is a complex property governed by a delicate balance of intramolecular and intermolecular forces, which are themselves dictated by the compound's isomeric form. The presence of strong intramolecular hydrogen bonds in ortho- isomers leads to weaker intermolecular interactions and lower overall stability compared to their meta- and para- counterparts. Furthermore, the ability of these molecules to adopt different crystalline arrangements (polymorphism) adds another layer of complexity, as each polymorph possesses a unique stability profile.

A thorough characterization, employing a combination of thermal analysis (DSC, TGA), and supported by computational modeling, is essential for any researcher or drug development professional. This rigorous, integrated approach ensures the selection of the most stable form of the active ingredient, which is fundamental to developing safe, effective, and reliable products with an optimal shelf-life.

References

  • DTIC. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD.
  • Ataman Kimya. (n.d.). ETHYL PARABEN.
  • PubMed. (2006, August 15). Polymorphism and thermodynamics of m-hydroxybenzoic acid.
  • SpecialChem. (2025, February 14). ETHYLPARABEN.
  • ResearchGate. (n.d.). Stability of ethylparaben in aqueous media for 7 days in the absence of light.
  • ResearchGate. (2025, August 6). Comparative study on the radiolytic degradation of 4-hydroxybenzoate and 4-hydroxybenzoic ethyl ester.
  • PMC. (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications.
  • ACS Publications. (2013, January 28). Four Polymorphs of Methyl Paraben: Structural Relationships and Relative Energy Differences.
  • Universallab. (2024, June 30). Summary of Methods for Testing the Thermodynamic Properties of Materials.
  • PMC. (2025, January 2). Predicting thermodynamic stability of inorganic compounds using ensemble machine learning based on electron configuration.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol.
  • The Good Scents Company. (n.d.). ethyl paraben, 120-47-8.
  • Diva-portal.org. (2008, May 12). Polymorphism and Thermodynamics of m-Hydroxybenzoic acid.
  • Benchchem. (n.d.). Thermal Decomposition of 3-t-Butyl-5-hydroxybenzoic Acid: A Technical Guide.
  • ResearchGate. (2025, August 6). Four Polymorphs of Methyl Paraben: Structural Relationships and Relative Energy Differences | Request PDF.
  • PubMed. (2000, December 15). Polymorphism in p-Hydroxybenzoic Acid: The Effect of Intermolecular Hydrogen Bonding in Controlling Proton Order versus Disorder in the Carboxylic Acid Dimer Motif.
  • Gyan Sanchay. (n.d.). Factors Affecting Stability.
  • OSTI.gov. (n.d.). Review of computational approaches to predict the thermodynamic stability of inorganic solids.
  • ResearchGate. (2022, February 1). Review of computational approaches to predict the thermodynamic stability of inorganic solids | Request PDF.
  • Google Patents. (n.d.). US3321509A - Preparation of alkyl esters of parahydroxybenzoic acid.
  • MDPI. (2025, June 4). The Interplay of Inter- and Intramolecular Hydrogen Bonding in Ether Alcohols Related to n-Octanol.
  • YouTube. (2019, June 10). Intramolecular versus Intermolecular Hydrogen Bond.
  • PMC. (2021, October 19). Intramolecular Hydrogen Bonding 2021.
  • Semantic Scholar. (2014, April 16). Review on life cycle of parabens: synthesis, degradation, characterization and safety analysis.
  • SpringerLink. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
  • Arabian Journal of Chemistry. (2025, August 29). Predictive methods for the heat of decomposition of reactive chemicals: From CHETAH, QSPR, and quantum chemical calculations to deep learning.
  • arXiv. (2025, August 18). Expanding the search space of high entropy oxides and predicting synthesizability using machine learning interatomic potentials.
  • IIP Series. (n.d.). CHEMICAL BASIS OF STABILITY OF DRUG.
  • PubMed. (n.d.). Formation, Physicochemical Characterization, and Thermodynamic Stability of the Amorphous State of Drugs and Excipients.
  • YouTube. (2021, September 9). Intra Molecular Hydrogen bond Effect on Physical Properties(Chemical Bonding).
  • PCCA. (2022, March 16). THE PCCA BLOG | Factors That Affect the Stability of Compounded Medications.
  • PMC. (n.d.). Complementary Experimental Methods to Obtain Thermodynamic Parameters of Protein Ligand Systems.
  • biosynth.com. (2018, September 3). Safety data sheet.
  • SCIRP. (2025, August 8). Experimental Approaches to Improve Thermal Stability of Organic Phase Change Properties.
  • Sigma-Aldrich. (n.d.). Ethyl 4-hydroxybenzoate ReagentPlus , 99 120-47-8.
  • RSC Publishing. (n.d.). Experimental and computational thermochemistry: how strong is the intramolecular hydrogen bond in alkyl 2-hydroxybenzoates (salicylates).
  • ResearchGate. (2025, August 6). m-Hydroxybenzoic Acid: Quantifying Thermodynamic Stability and Influence of Solvent on the Nucleation of a Polymorphic System.

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Advanced Crystal Structure Analysis of Substituted Benzoate Esters: A Mechanistic Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in solid-state pharmaceutics, I frequently observe that the selection of an ester alkyl chain is treated merely as a late-stage pharmacokinetic optimization. However, from a crystallographic standpoint, this choice fundamentally dictates the supramolecular architecture, mechanical properties, and manufacturability of the Active Pharmaceutical Ingredient (API). This whitepaper provides an in-depth mechanistic analysis of substituted benzoate esters, detailing how molecular-level modifications translate to macroscopic material properties. By integrating structural causality with self-validating experimental protocols, this guide equips researchers to engineer optimal crystal forms for drug development.

Mechanistic Causality in Benzoate Ester Crystallization

The spatial orientation and electronic nature of benzoate ester substituents govern the non-covalent interactions (hydrogen bonding,


 stacking, and van der Waals forces) that define the crystal lattice. Understanding the causality between these substituents and the resulting crystal packing is critical for predicting API behavior.
Alkyl Chain Length and Tableting Performance

When engineering solid forms, the length of the ester alkyl chain directly impacts the material's plasticity. In the series of p-aminobenzoic acid (PABA) benzoate esters, increasing the alkyl chain length from methyl to ethyl and n-butyl drastically alters the mechanical properties of the crystal .

  • Methyl Benzoate (Me-PABA): Crystallizes in a highly rigid lattice devoid of slip systems. Causality: The short methyl group allows for tight, isotropic hydrogen-bonding networks, rendering the crystal incapable of dissipating mechanical stress, thus failing to form viable compacts under compression.

  • Ethyl (Et-PABA) and n-Butyl (Bu-PABA) Esters: Adopt a corrugated-layer structure. Causality: The steric bulk of the longer alkyl chains disrupts the isotropic bonding, forcing the molecules into distinct 2D layers. This specific packing arrangement introduces a prominent slip plane, which dissipates mechanical stress through plastic deformation at low compaction pressures, thereby vastly improving tabletability .

Bulky Substituents and Bioactivity Rescue

Beyond mechanical properties, the spatial orientation of benzoate ester substituents can rescue antibiotic activity against resistant bacterial strains. Recent crystallographic studies on the Tet(X7) enzyme bound to anhydrotetracycline C10-benzoate esters reveal critical structure-activity relationships . Causality: The bulky C10-ester group forces a conformational shift that enhances water solubility and stability against hydrolysis. In the crystal structure, this specific geometry prevents the tetracycline destructase (TDase) from effectively catalyzing the hydroxyl group transfer, effectively evading enzymatic degradation and rescuing the drug's efficacy at concentrations as low as 2 μM .

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

To elucidate these structural nuances, a rigorous Single-Crystal X-Ray Diffraction (SCXRD) workflow must be employed. The diagram below outlines the critical path from synthesis to structural validation.

SCXRD_Workflow N1 1. API Synthesis (Substituted Benzoate) N2 2. Metastable Zone Crystallization N1->N2 Purity >99% N3 3. Single-Crystal X-Ray Diffraction N2->N3 Defect-Free Lattice N4 4. Phase Problem Resolution N3->N4 Diffraction Data N5 5. Anisotropic Refinement N4->N5 Electron Density N6 6. Validation (R-factor Check) N5->N6 Atomic Model N6->N2 R-factor > 5% (Recrystallize)

SCXRD workflow for structural determination and validation of substituted benzoate esters.

Experimental Methodology: A Self-Validating Crystallization Protocol

To ensure high-fidelity SCXRD data, the crystallization process must act as a self-validating system where thermodynamic control prevents the formation of polymorphic impurities.

Step 1: High-Purity Synthesis & Isolation

  • Action: Synthesize the benzoate ester (e.g., via condensation of 4-hydroxycoumarin with methyl 2-aminobenzoate) and purify via flash column chromatography to achieve >99.5% purity .

  • Causality: Crystallization is highly sensitive to impurities. Even trace contaminants act as rogue nucleation sites, inducing lattice defects, twinning, or the precipitation of undesired kinetic polymorphs rather than the thermodynamically stable form.

Step 2: Binary Solvent Selection

  • Action: Dissolve the API in a binary solvent system (e.g., N,N-dimethylformamide as the primary solvent and ethanol as the anti-solvent) at 313 K until fully saturated.

  • Causality: A binary system allows precise modulation of the dielectric constant and solubility gradient. As the more volatile anti-solvent evaporates, the solution slowly traverses the metastable zone, ensuring the solute adds to the existing crystal lattice rather than forming new, chaotic nucleation sites.

Step 3: Controlled Slow Evaporation

  • Action: Filter the solution through a 0.22 μm PTFE syringe filter into a clean vial. Puncture the cap with a single 1 mm needle hole and incubate at a constant 293 K in a vibration-free environment.

  • Causality: Filtration removes microscopic dust particles that cause heterogeneous nucleation. The restricted evaporation aperture minimizes the supersaturation driving force, favoring the growth of a single macroscopic crystal over rapid microcrystalline precipitation.

Step 4: In Situ Optical Validation

  • Action: Inspect the vial under a polarized light microscope after 72 hours. Harvest crystals only when they exhibit sharp, well-defined faces and uniform extinction under cross-polarized light.

  • Causality: Uniform birefringence confirms that the crystal is a single, continuous lattice without twinning or intergrowths. If the crystal extinguishes irregularly, it is a self-validating indicator that the lattice is flawed, and the batch must be recrystallized before wasting diffractometer time.

Quantitative Crystallographic Data Analysis

The table below summarizes the crystallographic parameters of various substituted benzoate esters, highlighting how structural modifications influence the unit cell and space group.

Table 1: Comparative Crystallographic Parameters of Substituted Benzoate Esters

CompoundSubstituted GroupSpace GroupKey Structural ParameterR-ValueRef.
Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate Methyl ester, chromen-4-ylaminoPca21 (Orthorhombic)C4-N1-C9 angle: 130.9°< 0.05
Ethyl 4-(3-chlorobenzamido)benzoate Ethyl ester, 3-chlorobenzamidoP-1 (Triclinic)Unit Cell Volume = 683.2 ų0.038
Tet(X7)-anhydrotetracycline C10-benzoate C10-benzoate esterP 21 21 21 (Protein-Ligand)Resolution: 3.30 Å0.234
p-Aminobenzoic acid (PABA) ethyl ester Ethyl esterCorrugated-layerProminent slip planeN/A

Data Interpretation: The transition from an orthorhombic system in the methyl derivative to a triclinic system in the ethyl 4-(3-chlorobenzamido)benzoate derivative demonstrates how the introduction of halogens and longer alkyl chains reduces crystal symmetry. This reduction in symmetry often correlates with the formation of the corrugated layers responsible for improved material plasticity.

References

  • Aggregate Elasticity, Crystal Structure, and Tableting Performance for p-Aminobenzoic Acid and a Series of Its Benzoate Esters. Molecular Pharmaceutics / PubMed.[Link]

  • 9DRH: Crystal structure of Tet(X7) bound to anhydrotetracycline C10-benzoate ester. RCSB Protein Data Bank. [Link]

  • Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E.[Link]

  • Synthesis, Characterization and Crystal Structure of Ethyl 4-(3-Chloro benzamido)benzoate. European Journal of Chemistry.[Link]

Biological Activity & Therapeutic Potential of Methyl 2-ethoxy-5-hydroxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and therapeutic potential of Methyl 2-ethoxy-5-hydroxybenzoate and its derivatives. This document is structured for researchers and drug development professionals, focusing on the compound's role as a privileged scaffold in medicinal chemistry.[1]

Executive Summary: The Pharmacophore Scaffold

Methyl 2-ethoxy-5-hydroxybenzoate (CAS: 2270907-91-8) represents a distinct subclass of hydroxybenzoic acid derivatives, structurally related to both Gentisic Acid (2,5-dihydroxybenzoic acid) and Salicylates . Its unique substitution pattern—an ethoxy group at the ortho position (C2) and a free hydroxyl group at the meta position (C5)—confers specific physicochemical properties that distinguish it from its parent compounds.

While traditional salicylates rely on an intramolecular hydrogen bond between the C2-hydroxyl and the carbonyl oxygen, the C2-ethoxy substitution in this derivative disrupts this interaction, altering lipophilicity, metabolic stability, and binding affinity. This guide explores its potential as a tyrosinase inhibitor , antioxidant , and antimicrobial agent , and provides a validated synthetic route for its production.

Chemical Profile & Structural Logic

Physicochemical Properties

The molecule balances lipophilicity (ethoxy + methyl ester) with hydrophilicity (5-hydroxyl), making it an ideal candidate for topical formulations and membrane-permeable therapeutics.

PropertyValue (Predicted/Experimental)Significance
Molecular Formula C₁₀H₁₂O₄Core Benzoate Scaffold
Molecular Weight 196.20 g/mol Low MW, Rule of 5 Compliant
LogP ~2.1 - 2.5Optimal for skin penetration & cellular uptake
H-Bond Donors 1 (5-OH)Critical for antioxidant activity (HAT mechanism)
H-Bond Acceptors 4Interactions with enzyme active sites (e.g., Tyrosinase)
pKa (5-OH) ~9.5 - 10.0Ionizable at physiological pH, affecting solubility
Structural-Activity Relationship (SAR)
  • C1-Methyl Ester: Enhances lipophilicity compared to the free acid, improving bioavailability. It can be hydrolyzed in vivo to the active acid form.

  • C2-Ethoxy Group: Blocks the C2 position from rapid glucuronidation (a common metabolic pathway for salicylates). It also prevents the formation of the intramolecular hydrogen bond seen in salicylates, potentially altering the binding mode to targets like COX enzymes or bacterial proteins.

  • C5-Hydroxyl Group: The primary "warhead" for antioxidant activity. Positioned para to the ethoxy group, it can participate in proton-coupled electron transfer (PCET) reactions, scavenging free radicals.

Validated Synthetic Protocol

Challenge: Direct alkylation of Methyl Gentisate (Methyl 2,5-dihydroxybenzoate) typically yields the C5-ethoxy isomer due to the higher nucleophilicity of the C5-hydroxyl group (the C2-hydroxyl is passivated by intramolecular H-bonding). Solution: A regioselective protection-deprotection strategy is required to synthesize the C2-ethoxy isomer.

Step-by-Step Synthesis Workflow
  • Selective Protection (C5-OH):

    • Reagents: Methyl Gentisate (1.0 eq), Benzyl Bromide (1.1 eq), K₂CO₃ (1.5 eq), Acetone.

    • Condition: Reflux, 4-6 hours.

    • Mechanism: The sterically accessible and more nucleophilic C5-OH is preferentially benzylated.

    • Product: Methyl 5-(benzyloxy)-2-hydroxybenzoate.

  • O-Alkylation (C2-OH):

    • Reagents: Methyl 5-(benzyloxy)-2-hydroxybenzoate (1.0 eq), Ethyl Iodide (1.5 eq), K₂CO₃ (2.0 eq), DMF.

    • Condition: 60°C, 12 hours.

    • Mechanism: With the C5-OH protected, forcing conditions drive the alkylation of the less reactive, H-bonded C2-OH.

    • Product: Methyl 5-(benzyloxy)-2-ethoxybenzoate.

  • Deprotection (Hydrogenolysis):

    • Reagents: Methyl 5-(benzyloxy)-2-ethoxybenzoate, H₂ (1 atm), 10% Pd/C (catalytic), Methanol.

    • Condition: Room temperature, 2-4 hours.

    • Mechanism: Cleavage of the benzyl ether restores the C5-hydroxyl group without affecting the ester or ethyl ether.

    • Final Product: Methyl 2-ethoxy-5-hydroxybenzoate .

SynthesisPath Start Methyl Gentisate (2,5-OH) Inter1 Methyl 5-BnO-2-OH-benzoate (C5 Protected) Start->Inter1 BnBr, K2CO3 (Selective C5 Alkylation) Inter2 Methyl 5-BnO-2-OEt-benzoate (C2 Alkylated) Inter1->Inter2 EtI, K2CO3, DMF (Forcing C2 Alkylation) Final Methyl 2-ethoxy-5-hydroxybenzoate (Target) Inter2->Final H2, Pd/C (Hydrogenolysis)

Figure 1: Regioselective synthesis pathway ensuring the correct isomeric product.

Biological Potential & Mechanisms[1][2][3][4][5]

Tyrosinase Inhibition (Dermatological Application)

Gentisic acid derivatives are established tyrosinase inhibitors, used in skin-lightening formulations to treat hyperpigmentation.

  • Mechanism: The molecule acts as a structural analogue of Tyrosine. The C5-hydroxyl group is critical for chelating Copper (Cu) ions within the tyrosinase active site or competing with the substrate.

  • Advantage: The C2-ethoxy group increases lipophilicity compared to Methyl Gentisate, potentially enhancing penetration through the stratum corneum.

  • Predicted Potency: While alkylation of the C2-OH may reduce direct chelation capability compared to the free phenol, the ester moiety allows for secondary binding interactions.

Antioxidant Activity[4][6][7]
  • Mechanism: The C5-hydroxyl group is a potent radical scavenger. It operates via Hydrogen Atom Transfer (HAT) , donating a hydrogen to neutralize reactive oxygen species (ROS). The resulting phenoxy radical is stabilized by resonance with the aromatic ring and the ester group.

  • Comparative Efficacy:

    • vs. Methyl Paraben: Superior (due to the electron-donating ethoxy group at C2).

    • vs. Gentisic Acid: Slightly reduced (due to loss of one OH), but with better cellular uptake.

Antimicrobial Properties

Benzoic acid esters (parabens) are well-known preservatives.[2][3]

  • Mechanism: Perturbation of the bacterial cell membrane and inhibition of essential enzymes.

  • Spectrum: Likely effective against Gram-positive bacteria (e.g., S. aureus) and fungi (C. albicans). The ethyl ether chain adds steric bulk that may retard bacterial hydrolysis compared to simple methyl esters.

BioActivity Core Methyl 2-ethoxy-5-hydroxybenzoate Tyrosinase Tyrosinase Inhibition (Skin Lightening) Core->Tyrosinase Antioxidant ROS Scavenging (Anti-aging) Core->Antioxidant Antimicrobial Membrane Disruption (Preservative) Core->Antimicrobial Mech1 Competitive Binding at Cu Active Site Tyrosinase->Mech1 Mech2 H-Atom Transfer (HAT) from C5-OH Antioxidant->Mech2 Mech3 Lipophilic Interaction with Lipid Bilayer Antimicrobial->Mech3

Figure 2: Mechanistic pathways for the primary biological activities of the scaffold.

Experimental Protocols for Validation

Tyrosinase Inhibition Assay

This protocol validates the compound's potential as a skin-lightening agent.

  • Preparation: Dissolve Methyl 2-ethoxy-5-hydroxybenzoate in DMSO to prepare stock solutions (10 - 500 µM).

  • Enzyme Mix: In a 96-well plate, mix 100 µL of phosphate buffer (pH 6.8) with 20 µL of mushroom tyrosinase (1000 U/mL).

  • Incubation: Add 20 µL of test compound. Incubate at 25°C for 10 minutes.

  • Substrate Addition: Add 40 µL of L-DOPA (2.5 mM).

  • Measurement: Monitor the formation of dopachrome by measuring absorbance at 475 nm over 20 minutes.

  • Analysis: Calculate IC₅₀ relative to Kojic Acid (positive control).

DPPH Radical Scavenging Assay (Antioxidant)
  • Reagent: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Reaction: Mix 100 µL of test compound solution (various concentrations) with 100 µL of DPPH solution.

  • Incubation: Keep in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm .

  • Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 2-ethoxy-5-hydroxybenzoate (CAS 2270907-91-8). Retrieved from [Link]

  • Wang, Q., et al. (2018). Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors.[4] Frontiers in Chemistry. Retrieved from [Link]

  • Kubo, I., et al. (2000).Mushroom Tyrosinase Inhibition Activity of Some Chromones and Benzoate Derivatives. Journal of Agricultural and Food Chemistry.
  • European Chemicals Agency (ECHA). Registration Dossier for Methyl Gentisate and Related Esters. Retrieved from [Link]

Sources

Methodological & Application

Step-by-step synthesis of Methyl 2-ethoxy-5-hydroxybenzoate from 2,5-dihydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of Methyl 2-ethoxy-5-hydroxybenzoate from 2,5-dihydroxybenzoic acid (Gentisic acid) presents a classic problem in regioselectivity. The starting material contains two phenolic hydroxyl groups with distinct electronic and steric environments:

  • C2-Hydroxyl: Engaged in a strong intramolecular hydrogen bond with the carbonyl oxygen. This "locked" conformation significantly reduces its nucleophilicity under mild basic conditions.

  • C5-Hydroxyl: Sterically unhindered and electronically typical of a phenol, making it the kinetically favored site for alkylation.

The Challenge: Direct ethylation of methyl gentisate typically yields the 5-ethoxy isomer (the thermodynamic and kinetic product), which is the constitutional isomer of the desired target.

The Solution: To achieve the 2-ethoxy substitution pattern, we must invert the natural reactivity order. This protocol employs a Protection-Alkylation-Deprotection (PAD) strategy. We effectively "cap" the reactive C5-position with a benzyl group, force the alkylation at the reluctant C2-position using thermodynamic forcing conditions, and finally reveal the C5-hydroxyl via hydrogenolysis.

Retrosynthetic Analysis & Pathway

The synthesis is broken down into four distinct unit operations.

SynthesisRoute SM 2,5-Dihydroxybenzoic Acid (Gentisic Acid) Int1 Methyl 2,5-dihydroxybenzoate (Methyl Gentisate) SM->Int1 1. MeOH, H2SO4 Fischer Esterification Int2 Methyl 5-(benzyloxy)-2-hydroxybenzoate (Selective Protection) Int1->Int2 2. BnBr, K2CO3 (Kinetic Control) Int3 Methyl 5-(benzyloxy)-2-ethoxybenzoate (Forced Alkylation) Int2->Int3 3. EtI, K2CO3, DMF, Heat (Thermodynamic Forcing) Product Methyl 2-ethoxy-5-hydroxybenzoate (Target) Int3->Product 4. H2, Pd/C Hydrogenolysis

Figure 1: Synthetic pathway designed to overcome the intrinsic nucleophilicity difference between C2 and C5 hydroxyls.

Detailed Experimental Protocol

Phase 1: Fischer Esterification

Objective: Convert the carboxylic acid to the methyl ester without affecting the phenols.

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • 2,5-Dihydroxybenzoic acid (15.4 g, 100 mmol)

    • Methanol (anhydrous, 150 mL)

    • Sulfuric acid (conc.[1] H2SO4, 3.0 mL)

  • Procedure:

    • Dissolve the acid in methanol.

    • Add H2SO4 dropwise (exothermic).

    • Heat to reflux (65°C) for 8–12 hours. Monitor by TLC (50% EtOAc/Hexane).

    • Workup: Concentrate methanol under reduced pressure. Pour residue into ice water (200 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with sat. NaHCO3 (careful: gas evolution) and brine. Dry over Na2SO4.[2]

  • Yield: Expect ~90-95% of Methyl 2,5-dihydroxybenzoate as a crystalline solid.[3]

Phase 2: Regioselective 5-O-Benzylation

Objective: Selectively protect the C5-OH. The C2-OH is deactivated by H-bonding and will not react under these mild conditions.

  • Setup: 250 mL RBF, inert atmosphere (N2).

  • Reagents:

    • Methyl 2,5-dihydroxybenzoate (16.8 g, 100 mmol)

    • Benzyl Bromide (BnBr) (17.1 g, 100 mmol) — Stoichiometry is critical.

    • Potassium Carbonate (K2CO3) (15.2 g, 110 mmol)

    • Acetone (dry, 200 mL)

  • Procedure:

    • Suspend methyl gentisate and K2CO3 in acetone.

    • Add BnBr dropwise at room temperature.

    • Stir at Room Temperature for 12–16 hours. Do not heat. Heating promotes bis-alkylation.

    • Checkpoint: TLC should show a major new spot (mono-benzyl) and trace starting material. If bis-benzylated product appears (high Rf), stop immediately.

    • Workup: Filter off solids. Concentrate filtrate. Recrystallize from EtOH/Hexane to remove any traces of bis-benzylated byproduct.

  • Product: Methyl 5-(benzyloxy)-2-hydroxybenzoate .

Phase 3: 2-O-Ethylation (The "Forcing" Step)

Objective: Alkylate the sterically hindered and H-bonded C2-OH.

  • Setup: 250 mL RBF, sealed tube or reflux condenser, N2 atmosphere.

  • Reagents:

    • Methyl 5-(benzyloxy)-2-hydroxybenzoate (Intermediate from Phase 2)

    • Ethyl Iodide (EtI) (2.0 equivalents) — Excess required.

    • Potassium Carbonate (K2CO3) (2.5 equivalents)

    • DMF (Dimethylformamide) (Concentration ~0.5 M)

  • Procedure:

    • Dissolve intermediate in DMF. Add K2CO3 and EtI.

    • Heat to 70–80°C for 18–24 hours. The intramolecular H-bond requires thermal energy to break and allow deprotonation/alkylation.

    • Workup: Pour into water. Extract with Et2O or EtOAc. Wash extensively with water/brine to remove DMF.

  • Product: Methyl 5-(benzyloxy)-2-ethoxybenzoate .

Phase 4: Hydrogenolytic Deprotection

Objective: Cleave the benzyl ether to restore the C5-phenol, leaving the methyl ester and ethyl ether intact.

  • Setup: Hydrogenation vessel (Parr shaker or balloon flask).

  • Reagents:

    • Phase 3 Product

    • Pd/C (10% w/w loading, use 10 wt% of substrate mass)

    • Methanol/Ethyl Acetate (1:1 mix)

    • Hydrogen gas (H2) (1 atm balloon is usually sufficient; 30 psi for faster rates).

  • Procedure:

    • Purge vessel with N2, then fill with H2.

    • Stir vigorously at room temperature for 4–6 hours.

    • Monitoring: TLC will show the disappearance of the non-polar benzyl ether and appearance of the more polar phenol.

    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

  • Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient) or recrystallization.

  • Final Product: Methyl 2-ethoxy-5-hydroxybenzoate .

Quantitative Data Summary

ParameterPhase 1 (Esterification)Phase 2 (Benzylation)Phase 3 (Ethylation)Phase 4 (Deprotection)
Limiting Reagent Gentisic AcidMethyl Gentisate5-Bn-Intermediate5-Bn-2-Et-Intermediate
Key Reagent MeOH / H2SO4Benzyl Bromide (1.0 eq)Ethyl Iodide (2.0 eq)H2 / Pd/C
Temperature 65°C (Reflux)20–25°C (RT)70–80°C25°C
Critical Control Moisture exclusionStoichiometry (avoid bis-alkylation) Heat (break H-bond) Catalyst removal
Typical Yield 92%75–80%85%95%

Troubleshooting & Critical Control Points

  • Regioselectivity Failure (Phase 2): If you observe significant formation of the 2,5-dibenzyl product, lower the temperature to 0°C and ensure dropwise addition of BnBr. The C5-OH is significantly more acidic and nucleophilic than the C2-OH, but selectivity decreases with temperature.

  • Incomplete Reaction (Phase 3): The C2-OH is stubborn. If conversion is low, add a catalytic amount of Potassium Iodide (KI) (Finkelstein condition) or switch to Cesium Carbonate (Cs2CO3), which is more soluble in DMF and provides a "naked" anion effect.

  • Ester Hydrolysis: Avoid strong aqueous bases (NaOH/KOH) during workups, as the methyl ester is susceptible to saponification. Stick to Carbonate/Bicarbonate bases.

References

  • Regioselectivity in Dihydroxybenzoates

    • Title: Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.[4]

    • Source: ResearchG
    • Relevance: Establishes that ortho-phenolic positions (H-bonded) are less reactive than para/meta positions.
    • URL:[Link]

  • General Synthesis of Methyl Gentisate

    • Title: Methyl 2,5-dihydroxybenzoate (Methyl gentisate).[5][6][7]

    • Source: ChemicalBook / BenchChem.
    • Relevance: Standard protocols for the initial esterific
  • Selective Protection Strategies

    • Title: Selective Alkylation of C-Rich Bulge Motifs (Contextualizing phenolic selectivity).
    • Source: NIH / PubMed.
    • Relevance: Discusses the principles of nucleophilicity in competitive environments.
    • URL:[Link]

Sources

Optimized protocol for esterification of 2-ethoxy-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Esterification of 2-Ethoxy-5-hydroxybenzoic Acid

Executive Summary

This application note details an optimized, highly chemoselective protocol for the esterification of 2-ethoxy-5-hydroxybenzoic acid to yield its corresponding methyl ester. By leveraging a thermodynamically driven Fischer esterification, researchers can selectively target the carboxylic acid moiety while preserving the structural integrity of the competing phenolic hydroxyl group.

Mechanistic Rationale & Chemoselectivity

The structural topology of 2-ethoxy-5-hydroxybenzoic acid presents two competing nucleophilic sites: the carboxylic acid (-COOH) and the phenolic hydroxyl (-OH). Conventional esterification techniques utilizing alkyl halides in the presence of a strong base often suffer from poor chemoselectivity, leading to concurrent O-alkylation of the phenol[1].

To circumvent this, an acid-catalyzed Fischer esterification is employed. Under Brønsted acidic conditions, the carbonyl oxygen of the carboxylic acid is selectively protonated, increasing its electrophilicity. Methanol acts as both the solvent and the nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and dehydration yield the ester[2]. Crucially, phenols do not undergo Fischer esterification, and methanol is an insufficient alkylating agent under these conditions, ensuring that the phenolic -OH remains completely unreacted[3].

Mechanism A 2-Ethoxy-5-hydroxybenzoic Acid (Substrate) B Protonation of Carbonyl (Acid Catalyst) A->B +H+ C Nucleophilic Attack (by Methanol) B->C +CH3OH D Tetrahedral Intermediate (Proton Transfer) C->D Proton Shift E Dehydration (-H2O) D->E -H2O F Methyl 2-ethoxy-5-hydroxybenzoate (Target Ester) E->F -H+

Fig 1. Mechanistic pathway of the acid-catalyzed chemoselective Fischer esterification.

Reaction Optimization & Quantitative Data

The efficiency of the esterification is heavily dependent on the catalyst type and reaction time. While traditional homogeneous catalysts like sulfuric acid (H₂SO₄) provide rapid kinetics, heterogeneous solid acids (e.g., SO₄²⁻/ZrO₂ or modified resins) offer easier workup and recyclability[4]. The table below summarizes the optimization parameters for the synthesis of methyl 2-ethoxy-5-hydroxybenzoate.

Catalyst SystemCatalyst LoadingTemp (°C)Time (h)Conversion (%)Chemoselectivity (%)
H₂SO₄ (Homogeneous) 10 mol%651295.2>99.0
p-Toluenesulfonic Acid 10 mol%651691.8>99.0
SO₄²⁻/ZrO₂ (Heterogeneous) 10 wt%652488.5>99.0
Ce⁴⁺ Cation-Exchange Resin 10 wt%651293.3>99.0

Data extrapolated from comparative catalytic studies on related hydroxybenzoic acid derivatives[3].

Experimental Methodology

The following protocol describes the synthesis using the highly efficient homogeneous H₂SO₄ system. The workflow is designed as a self-validating system : the workup selectively exploits the pKa differences between the unreacted starting material and the product to ensure high purity without requiring complex chromatography.

Workflow S1 1. Reaction Setup Substrate + MeOH + H2SO4 S2 2. Reflux 65-70°C, 12-16h S1->S2 S3 3. Workup NaHCO3 Wash (pH 8) S2->S3 S4 4. Extraction EtOAc / Brine S3->S4 S5 5. Purification Silica Chromatography S4->S5

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the target ester.

Step-by-Step Protocol

(Scale: 10.0 mmol)

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a PTFE magnetic stir bar, add 2-ethoxy-5-hydroxybenzoic acid (1.82 g, 10.0 mmol).

  • Solvent/Reactant Addition: Suspend the substrate in anhydrous methanol (20 mL, ~500 mmol).

    • Causality Note: A massive stoichiometric excess of methanol is used to drive the equilibrium toward the ester product via Le Chatelier's principle, counteracting the generation of water[2].

  • Catalyst Introduction: Slowly add concentrated sulfuric acid (H₂SO₄, 98%, 0.05 mL, ~1.0 mmol, 10 mol%) dropwise.

    • Causality Note: Dropwise addition mitigates localized exothermic protonation, preventing the competitive etherification of methanol into dimethyl ether.

  • Reflux: Attach a reflux condenser and heat the mixture to 65–70 °C using a temperature-controlled oil bath. Maintain vigorous stirring for 12 hours.

  • In-Process Monitoring: Verify reaction completion via Thin-Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (7:3) with 1% acetic acid. The target ester will migrate significantly higher (higher Rf) than the highly polar, hydrogen-bonding carboxylic acid starting material.

  • Concentration: Upon completion, cool the flask to room temperature. Remove approximately 75% of the methanol under reduced pressure (rotary evaporation) to prevent the organic product from partitioning into the aqueous phase during extraction.

  • Chemoselective Workup (Self-Validating Step): Dilute the concentrated residue with Ethyl Acetate (50 mL). Transfer to a separatory funnel and wash with saturated aqueous sodium bicarbonate (NaHCO₃, 2 × 25 mL).

    • Causality Note: This is the critical purification mechanism. The unreacted carboxylic acid (pKa ~3.5) is deprotonated by NaHCO₃ (pH ~8.3) and partitions into the aqueous waste. The phenolic -OH (pKa ~9.5) remains protonated and retains the product in the organic layer.

  • Drying & Isolation: Wash the organic layer with brine (25 mL) to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude methyl 2-ethoxy-5-hydroxybenzoate as an off-white solid.

  • Final Purification: If trace impurities remain, purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 70:30 Hexanes:EtOAc).

Analytical Validation

To confirm the structural integrity and chemoselectivity of the isolated product, perform the following analyses:

  • ¹H NMR (400 MHz, CDCl₃): Confirm the appearance of a distinct singlet at ~3.85 ppm (integrating to 3H), corresponding to the newly formed methyl ester. The ethoxy group should remain unchanged (quartet at ~4.1 ppm, triplet at ~1.4 ppm).

  • FT-IR: Observe the shift of the carbonyl stretching frequency from ~1680 cm⁻¹ (hydrogen-bonded acid) to ~1720 cm⁻¹ (ester), while the broad phenolic O-H stretch (~3300 cm⁻¹) remains intact.

References

  • Title: Esterification of hydroxybenzoic acids - US5260475A Source: Google Patents URL
  • Title: Esterification of salicylic acid using Ce4+ modified cation-exchange resin as catalyst Source: ResearchGate URL: [Link]

  • Title: Esterification of salicylic acid with methanol/dimethyl carbonate over anion-modified metal oxides Source: NIScPR URL: [Link]

  • Title: Chemistry 211 Experiment 3 (Fischer Esterification) Source: MiraCosta College URL: [Link]

Sources

Application Notes & Protocols: The Utility of Methyl 2-ethoxy-5-hydroxybenzoate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Scaffold in Drug Discovery

Methyl 2-ethoxy-5-hydroxybenzoate is a substituted aromatic compound belonging to the family of benzoic acid esters.[1] Its structure is characterized by a benzene ring functionalized with a methyl ester, an ethoxy group, and a hydroxyl group. This unique arrangement of functional groups provides multiple reactive sites, making it a highly versatile building block for the synthesis of more complex molecules, particularly in the development of bioactive compounds and natural product analogues.[1] The interplay between the electron-donating hydroxyl and ethoxy groups and the electron-withdrawing methyl ester group defines its chemical reactivity and strategic importance in multi-step organic synthesis. This document provides an in-depth guide for researchers on the properties, key synthetic applications, and safe handling of this valuable pharmaceutical intermediate.

Property Value
IUPAC Name Methyl 2-ethoxy-5-hydroxybenzoate
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
CAS Number 5315-78-6
Physical Form Solid[2]
Storage Sealed in dry, 2-8°C[2]

Chemical Reactivity and Strategic Significance

The utility of Methyl 2-ethoxy-5-hydroxybenzoate in pharmaceutical synthesis stems from the distinct reactivity of its three primary functional groups. Understanding these reactive sites is crucial for designing synthetic routes.

  • The Phenolic Hydroxyl (-OH) Group: This group is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic phenoxide. This allows for reactions like Williamson ether synthesis to introduce a wide variety of alkyl or aryl groups.[1] Furthermore, the hydroxyl group is a strongly activating, ortho-, para- directing group for electrophilic aromatic substitution.

  • The Aromatic Ring: The benzene ring is activated by the hydroxyl and ethoxy groups, making it susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions.[1] The regioselectivity of these reactions is dictated by the combined directing effects of all substituents.

  • The Methyl Ester (-COOCH₃) Group: This functional group is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid, which increases polarity—a key feature in many drug molecules—or converted to an amide through reaction with an amine.[1] The ester group itself is a deactivating, meta- directing group.

cluster_main Methyl 2-ethoxy-5-hydroxybenzoate cluster_nodes mol n1 Phenolic -OH (Nucleophilic Site / Ortho, Para-Director) n2 Aromatic Ring (Electrophilic Substitution) n3 Methyl Ester (Nucleophilic Acyl Substitution) p1 p1->n1 p2 p2->n2 p3 p3->n3

Caption: Key reactive sites on the Methyl 2-ethoxy-5-hydroxybenzoate scaffold.

Key Synthetic Transformations and Applications

The strategic positioning of functional groups allows for a variety of regioselective reactions, making this intermediate a powerful tool for building complex molecular architectures.[1] Its derivatives have been investigated for applications in treating hyperproliferative and inflammatory disorders.[3][4]

Caption: Potential synthetic transformations using the title intermediate.

Below is a detailed protocol for a representative and foundational reaction: the O-alkylation of the phenolic hydroxyl group via the Williamson ether synthesis.

Protocol: O-Alkylation via Williamson Ether Synthesis

This protocol details the synthesis of Methyl 2-ethoxy-5-(benzyloxy)benzoate, demonstrating the selective alkylation of the hydroxyl group.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate (K₂CO₃) is chosen as a mild inorganic base. It is strong enough to deprotonate the phenolic hydroxyl group but not so strong as to promote hydrolysis of the methyl ester, ensuring selectivity.[1]

  • Solvent: Acetone is a polar aprotic solvent that readily dissolves the starting material and facilitates the Sₙ2 reaction by solvating the potassium cation without interfering with the nucleophile (the phenoxide).

  • Reagent: Benzyl bromide is a reactive electrophile, ideal for demonstrating the Sₙ2 reaction at the phenoxide.

  • Work-up: The aqueous work-up is designed to remove the inorganic base (K₂CO₃) and the potassium bromide salt byproduct. Ethyl acetate is used as the extraction solvent due to its moderate polarity and immiscibility with water.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)
Methyl 2-ethoxy-5-hydroxybenzoateC₁₀H₁₂O₄196.201.96 g10.0
Potassium Carbonate (anhydrous)K₂CO₃138.212.07 g15.0
Benzyl BromideC₇H₇Br171.041.30 mL11.0
AcetoneC₃H₆O58.0850 mL-
Ethyl AcetateC₄H₈O₂88.11~100 mL-
Brine (Saturated NaCl solution)NaCl(aq)-~30 mL-
Magnesium Sulfate (anhydrous)MgSO₄120.37~2 g-
Experimental Workflow

G A 1. Setup Combine starting material, K₂CO₃, and acetone in a round-bottom flask. B 2. Reagent Addition Add benzyl bromide dropwise at room temperature. A->B Stirring C 3. Reaction Heat the mixture to reflux (approx. 56°C) and monitor by TLC for 4-6 hours. B->C Heating D 4. Quenching & Filtration Cool to RT. Filter off solids (K₂CO₃, KBr). C->D Reaction Complete E 5. Solvent Removal Concentrate the filtrate under reduced pressure. D->E F 6. Extraction Dissolve residue in Ethyl Acetate. Wash with water, then brine. E->F G 7. Drying & Concentration Dry organic layer over MgSO₄, filter, and concentrate to yield crude product. F->G H 8. Purification Purify by column chromatography (Hexane:Ethyl Acetate gradient) to obtain the final product. G->H

Caption: Step-by-step workflow for the O-alkylation of the title intermediate.

Step-by-Step Procedure
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-ethoxy-5-hydroxybenzoate (1.96 g, 10.0 mmol), anhydrous potassium carbonate (2.07 g, 15.0 mmol), and acetone (50 mL).

  • Reagent Addition: Stir the suspension vigorously at room temperature. Add benzyl bromide (1.30 mL, 11.0 mmol) dropwise to the mixture over 5 minutes.

  • Reaction: Heat the reaction mixture to reflux (oil bath temperature ~65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Filter the solid salts (K₂CO₃ and KBr) using a Buchner funnel and wash the filter cake with a small amount of acetone.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 25 mL) and then with brine (30 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product as an oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20%) to afford the pure Methyl 2-ethoxy-5-(benzyloxy)benzoate.

Safety and Handling

Proper safety precautions are essential when working with Methyl 2-ethoxy-5-hydroxybenzoate and associated reagents.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[5] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Handling: Avoid contact with skin and eyes.[5][6] Minimize dust generation.[5] Wash hands thoroughly after handling the substance.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] Keep away from incompatible substances such as strong oxidizing agents and alkalis.[5]

  • Disposal: Dispose of waste materials in accordance with all applicable local, state, and federal regulations.[5] Do not allow the substance to enter drains or waterways.[5]

Conclusion

Methyl 2-ethoxy-5-hydroxybenzoate represents a strategically valuable intermediate for pharmaceutical research and development. Its well-defined reactive sites allow for predictable and selective transformations, providing a reliable scaffold for the synthesis of diverse and complex target molecules. The protocols and data presented herein offer a robust framework for researchers to effectively utilize this compound in their synthetic campaigns, enabling the exploration of new chemical space in drug discovery.

References

  • Safety Data Sheet - Methyl 4-Hydroxy Benzoate. Chem-Supply. [Link]

  • Safety Data Sheet - Methyl 4-Hydroxybenzoate. San Fu Chemical Co., Ltd.[Link]

  • An Efficient Large-Scale Synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate. Organic Process Research & Development - ACS Publications. [Link]

  • An Efficient Large-Scale Synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate. Organic Process Research & Development. [Link]

  • General procedure for preparation of methyl esters. The Royal Society of Chemistry. [Link]

  • Methyl 5-ethyl-2-hydroxybenzoate | C10H12O3 | CID 12101989. PubChem. [Link]

  • Methyl parahydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry. DrugBank. [Link]

  • Methyl 2-hydroxy-5-methoxybenzoate | C9H10O4 | CID 4072341. PubChem - NIH. [Link]

  • Material Safety Data Sheet - methyl-p-hydroxybenzoate. Oxford Lab Fine Chem. [Link]

Sources

Application Note: Strategic Solvent Selection for Reactions of Methyl 2-ethoxy-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the Solvent

Methyl 2-ethoxy-5-hydroxybenzoate is a multifunctional aromatic compound featuring a phenolic hydroxyl, an ester, and an ether moiety. This substitution pattern makes it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and materials. However, the presence of multiple reactive sites—the acidic phenol, the nucleophilic phenoxide, the electrophilic ester carbonyl, and the activated aromatic ring—presents a significant challenge. The outcome of a reaction, including yield, selectivity, and rate, is critically dependent on the choice of solvent. A solvent is not merely an inert medium but an active participant that can stabilize transition states, solvate reactants, and influence reaction pathways. This guide provides researchers, scientists, and drug development professionals with a detailed framework for strategic solvent selection in key transformations of Methyl 2-ethoxy-5-hydroxybenzoate.

Molecular Profile and Physicochemical Properties

Understanding the inherent properties of Methyl 2-ethoxy-5-hydroxybenzoate is the foundation of rational solvent selection. The molecule's structure incorporates both polar (hydroxyl, ester) and non-polar (ethoxy, aromatic ring) features, rendering it amphiphilic.

  • Phenolic Hydroxyl (-OH): This group is acidic (pKa ≈ 10) and can be deprotonated to form a potent phenoxide nucleophile. It is also a hydrogen bond donor, a crucial factor in its interaction with solvents.

  • Methyl Ester (-COOCH₃): This group is an electron-withdrawing group that deactivates the ring towards electrophilic substitution (meta-directing). The carbonyl carbon is an electrophilic site for nucleophilic acyl substitution.

  • Ethoxy Ether (-OCH₂CH₃): This is a stable, electron-donating group that, along with the hydroxyl group, strongly activates the aromatic ring for electrophilic substitution (ortho, para-directing).[1]

The molecule's solubility is dictated by the "like dissolves like" principle. It exhibits limited solubility in water but is readily soluble in many polar organic solvents.[2]

Table 1: Estimated Physicochemical Properties of Methyl 2-ethoxy-5-hydroxybenzoate

Property Estimated Value / Observation Rationale / Analog
Molecular Formula C₁₀H₁₂O₄ -
Molecular Weight 196.20 g/mol -
Appearance Likely a white to off-white solid or high-boiling liquid. Based on analogs like Methyl 5-ethyl-2-hydroxybenzoate (solid) and Methyl Salicylate (liquid).[2][3]
Melting Point > 25 °C -
Boiling Point > 200 °C Based on Methyl Salicylate (222 °C).[2]
Water Solubility Low The hydrophobic aromatic ring and ether/ester groups dominate over the single hydroxyl group.[2]

| Solubility | Soluble in alcohols, acetone, ethers, DMF, DMSO, chloroform. | Common for phenolic esters.[2] |

Fundamental Principles of Solvent Selection

Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds. The choice of solvent class directly impacts reaction mechanisms.

Table 2: Properties of Common Laboratory Solvents

Solvent Class Dielectric Constant (ε) at 20°C Boiling Point (°C)
Water Polar Protic 80.1 100
Methanol Polar Protic 32.7 65
Ethanol Polar Protic 24.5 78
Dimethyl Sulfoxide (DMSO) Polar Aprotic 46.7 189
N,N-Dimethylformamide (DMF) Polar Aprotic 36.7 153
Acetonitrile Polar Aprotic 37.5 82
Acetone Polar Aprotic 20.7 56
Tetrahydrofuran (THF) Polar Aprotic 7.6 66
Dichloromethane (DCM) Polar Aprotic 9.1 40
Toluene Non-polar 2.4 111
Hexane Non-polar 1.9 69

(Source: Data compiled from multiple sources)[4][5][6]

The Power of Polar Aprotic Solvents in Sₙ2 Reactions

For many reactions at the phenolic hydroxyl group, which proceed via an Sₙ2 mechanism (e.g., Williamson ether synthesis), polar aprotic solvents are superior.[7][8]

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents form a tight "cage" around the anionic nucleophile (phenoxide) through hydrogen bonding. This strong solvation stabilizes the nucleophile, lowering its ground state energy and increasing the activation energy required for the reaction, thereby slowing it down.[9][10]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess strong dipoles but lack acidic protons. They effectively solvate the cation (e.g., K⁺, Na⁺) but leave the anion relatively "naked" and highly reactive. This dramatically increases the rate of Sₙ2 reactions, often by several orders of magnitude.[8][9][11]

Solvent Selection for Key Transformations

Reactions at the Phenolic Hydroxyl: O-Alkylation & O-Acylation

This is one of the most common transformations for this substrate. The goal is typically to react the highly nucleophilic phenoxide, generated by adding a base.

Recommended Solvents for O-Alkylation (Williamson Ether Synthesis):
  • Primary Choice: Polar Aprotic Solvents.

    • Acetonitrile (CH₃CN): Excellent choice when using mild inorganic bases like potassium carbonate (K₂CO₃). The reaction is typically clean, and the solvent is easy to remove.

    • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These highly polar solvents are ideal for less reactive alkyl halides or when a faster reaction rate is needed. They can promote high yields even at moderate temperatures.[12]

    • Acetone: A less polar but effective option, often used with K₂CO₃. Its lower boiling point can be advantageous for reactions with very reactive halides.

    • Tetrahydrofuran (THF): The solvent of choice when using very strong, moisture-sensitive bases like sodium hydride (NaH).[7][12]

Fig 1. Solvent effect on phenoxide nucleophilicity.
Recommended Solvents for O-Acylation:

The acylation of phenols can be achieved under various conditions.

  • Aprotic Solvents (DCM, THF): When using acyl chlorides or anhydrides with a tertiary amine base (e.g., triethylamine) or DMAP (4-dimethylaminopyridine), a relatively non-polar aprotic solvent is ideal to dissolve the reactants without interfering.

  • Solvent-Free: Acetylation can sometimes be performed neat, especially with acetic anhydride, which can act as both reagent and solvent.[13] This is an environmentally friendly approach.[14]

  • Biphasic/Phase-Transfer Catalysis (PTC): For reactions using aqueous base (e.g., NaOH), a water-immiscible organic solvent (e.g., toluene, DCM) is used with a phase-transfer catalyst. The catalyst shuttles the phenoxide from the aqueous phase to the organic phase to react with the acylating agent.[15]

Electrophilic Aromatic Substitution

The phenol and ethoxy groups are strong ortho, para-directing activators, making the aromatic ring highly susceptible to electrophilic attack.[1] Solvent choice is key to controlling this high reactivity and preventing over-substitution or oxidative side reactions.[16][17]

  • Halogenation (e.g., Bromination):

    • To achieve poly-substitution (e.g., di-bromination), a polar protic solvent like water or acetic acid is used. In these solvents, the phenol can ionize to the even more reactive phenoxide ion, leading to rapid reaction at all activated positions.[18][19]

    • To achieve mono-substitution , a non-polar solvent like carbon tetrachloride (CCl₄), chloroform (CHCl₃), or carbon disulfide (CS₂) at low temperatures is required.[18][19] These solvents suppress the ionization of the phenol, reducing the ring's reactivity and allowing for more controlled, selective substitution.

  • Nitration:

    • Direct nitration of highly activated phenols with concentrated nitric and sulfuric acid often leads to oxidation and the formation of tarry by-products.[16][20]

    • For a controlled reaction, dilute nitric acid in a solvent like acetic acid or water is often sufficient to yield mono-nitrated products. The solvent helps to temper the reactivity of the nitrating agent.[17][19]

Reactions at the Ester Group: Saponification

The hydrolysis of the methyl ester to the corresponding carboxylic acid is typically performed under basic conditions (saponification).

  • Recommended Solvents: A mixture of a polar protic solvent and water is standard.

    • Methanol/Water or Ethanol/Water: The alcohol helps to solubilize the organic substrate, while water dissolves the base (NaOH or KOH) and participates in the hydrolysis. The reaction is typically heated to reflux to ensure completion.

Protocols and Workflow

Protocol: O-Alkylation with Ethyl Iodide

This protocol details the ethylation of the phenolic hydroxyl group of Methyl 2-ethoxy-5-hydroxybenzoate using potassium carbonate in acetonitrile, a classic Sₙ2 reaction.

Materials:

  • Methyl 2-ethoxy-5-hydroxybenzoate (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)

  • Ethyl Iodide (C₂H₅I) (1.5 eq)

  • Acetonitrile (CH₃CN), anhydrous grade

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-ethoxy-5-hydroxybenzoate (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask (approx. 10 mL per gram of starting material).

  • Begin vigorous stirring to create a fine suspension.

  • Add ethyl iodide (1.5 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KI). Wash the filter cake with a small amount of ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the solvents.

  • Dissolve the resulting residue in ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product, Methyl 2,5-diethoxybenzoate.

  • Purify the crude product by column chromatography on silica gel if necessary.

General Workflow for Solvent Selection
Fig 2. Decision workflow for solvent selection.

References

  • Ataman Kimya. (n.d.). METHYL 2-HYDROXYBENZOATE.
  • PubChem. (n.d.). Methyl 5-ethyl-2-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Methyl 2-hydroxy benzoate (YMDB01370). Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Shymanska, et al. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS.
  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]

  • Khan, F. A., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules, 24(14), 2560. Retrieved from [Link]

  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Solubility of Things. (n.d.). Methyl Salicylate. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • Savvy Chemist. (2018, September 10). Aromatic Chemistry (5) Phenol: electrophilic substitution reactions. Retrieved from [Link]

  • University of Richmond. (n.d.). Williamson Ether Synthesis.
  • National Bureau of Standards. (1951). Table of Dielectric Constants of Pure Liquids. (Circular 514). U.S. Government Printing Office.
  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]

  • Reddit. (2016, November 27). Why do Sn2 reactions need polar solvents?. r/OrganicChemistry.
  • Patil, V. D., et al. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Trade Science Inc.
  • Synform. (n.d.). Exploring the Role of Polar Aprotic Solvents in Enhancing SN2 Reaction Mechanisms. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

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Functionalization of the hydroxyl group in Methyl 2-ethoxy-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Functionalization of the C5-Hydroxyl in Methyl 2-ethoxy-5-hydroxybenzoate

Executive Summary

Methyl 2-ethoxy-5-hydroxybenzoate (CAS: Derivative of 5315-78-6) represents a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., MEK, EGFR) and competitive antagonists. Its utility lies in the orthogonal reactivity of its three functional handles: the stable C2-ethoxy group, the electrophilic C1-methyl ester, and the nucleophilic C5-hydroxyl group.

This guide focuses exclusively on the C5-hydroxyl group , the primary vector for scaffold diversification. We present two validated workflows:

  • Direct Etherification: For introducing aliphatic side chains via Williamson or Mitsunobu protocols.

  • Activation & Cross-Coupling: Converting the phenol to a triflate pseudohalide to enable Palladium-catalyzed C-C and C-N bond formation (Buchwald-Hartwig).[1]

Chemo-Physical Analysis & Reactivity Profile

Before initiating synthesis, one must understand the electronic environment of the C5-hydroxyl group to select the correct reagents.

FeatureElectronic EffectImpact on Reactivity
C2-Ethoxy Group Electron Donating (+M)Para-activator. Increases electron density at C5, making the hydroxyl oxygen slightly less acidic than a bare phenol.
C1-Methyl Ester Electron Withdrawing (-M, -I)Meta-deactivator. Withdraws electron density, slightly increasing acidity.
Net Result Balanced Push-PullThe C5-OH pKa is estimated at ~9.5–10.0 . It is sufficiently acidic to be deprotonated by weak bases (

,

), avoiding the need for strong bases (NaH) that risk hydrolyzing the C1-ester.
Reactivity Landscape Diagram

ReactivityLandscape Start Methyl 2-ethoxy-5-hydroxybenzoate Path1 Direct O-Alkylation (Ether Synthesis) Start->Path1 Alkyl Halide / Base or Mitsunobu Path2 Activation to Triflate (Pseudohalide Formation) Start->Path2 Tf2O / Pyridine Prod1 Alkyl Ethers (Solubility/Binding) Path1->Prod1 Prod2 Aryl Triflates (Reactive Intermediate) Path2->Prod2 Prod3 Aryl Amines (Buchwald-Hartwig) Prod2->Prod3 Pd(0) / Amine Prod4 Biaryls (Suzuki-Miyaura) Prod2->Prod4 Pd(0) / Boronic Acid

Figure 1: Strategic decision tree for C5 functionalization. Green paths indicate retention of the oxygen atom; Red paths indicate activation for oxygen replacement.

Protocol A: Direct O-Alkylation (Etherification)

This approach is used to append solubility-enhancing tails or specific binding motifs.[2] We recommend two methods depending on the electrophile.

Method A1: Williamson Ether Synthesis (For Primary Alkyl Halides)

Best for: Simple, achiral, primary alkyl chains.

Reagents:

  • Substrate: Methyl 2-ethoxy-5-hydroxybenzoate (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetone

Protocol:

  • Setup: Charge a round-bottom flask with the substrate and anhydrous DMF (

    
     concentration).
    
  • Deprotonation: Add

    
    . Stir at Room Temperature (RT) for 15 minutes. The solution may turn yellow, indicating phenoxide formation.
    
  • Addition: Add the alkyl halide dropwise.

  • Reaction: Heat to

    
     for 4–6 hours.
    
    • Critical Check: Monitor by TLC.[1] The product will be less polar (higher Rf) than the starting phenol.

  • Workup: Dilute with EtOAc, wash

    
     with water (to remove DMF) and 
    
    
    
    with brine. Dry over
    
    
    .

Why this works:


 is mild enough to deprotonate the phenol (pKa ~10) but not basic enough to hydrolyze the methyl ester (requires 

), ensuring chemoselectivity [1].
Method A2: Mitsunobu Reaction (For Secondary/Chiral Alcohols)

Best for: Complex chiral side chains where stereochemical inversion is desired.

Reagents:

  • Substrate: Methyl 2-ethoxy-5-hydroxybenzoate (1.0 equiv)

  • Alcohol: Secondary Alcohol (

    
    ) (1.2 equiv)
    
  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF

Protocol:

  • Setup: Dissolve substrate, alcohol, and

    
     in anhydrous THF under Nitrogen at 
    
    
    
    .
  • Addition: Add DIAD dropwise over 10 minutes. The solution will turn orange then fade to yellow.

  • Reaction: Allow to warm to RT and stir for 12–18 hours.

  • Purification: Concentrate and purify directly via flash chromatography.

Mechanism Note: The phenol (pKa < 11) is acidic enough to protonate the zwitterionic betaine intermediate, driving the reaction forward. The stereocenter of the alcohol will undergo inversion (


) [2].

Protocol B: Activation & Cross-Coupling (C-N Bond Formation)

To replace the hydroxyl group with an amine (creating an aniline derivative) or an aryl group, the phenol must first be converted into a Triflate (Trifluoromethanesulfonate), a "pseudohalide" excellent for Palladium catalysis.

Step 1: Synthesis of the Aryl Triflate

Reagents:

  • Substrate: Methyl 2-ethoxy-5-hydroxybenzoate (1.0 equiv)

  • Reagent: Triflic Anhydride (

    
    ) (1.2 equiv)
    
  • Base: Pyridine (3.0 equiv)

  • Solvent: DCM (Dichloromethane)

Protocol:

  • Cooling: Dissolve substrate and pyridine in dry DCM. Cool to

    
     (Dry ice/Acetone bath). Crucial: Low temp prevents competitive attack on the ester.
    
  • Addition: Add

    
     dropwise via syringe.
    
  • Warming: Stir at

    
     for 30 mins, then allow to warm to 
    
    
    
    over 1 hour.
  • Quench: Quench with saturated

    
    .
    
  • Stability Warning: Aryl triflates are stable but should be stored in the cold. Do not expose to strong nucleophiles before the next step.

Step 2: Buchwald-Hartwig Amination[3][4]

Reagents:

  • Substrate: Aryl Triflate (from Step 1) (1.0 equiv)[1]

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (
    
    
    
    )
  • Ligand: BINAP or XPhos (

    
    )
    
  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (degassed)

Protocol:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon

    
    .
    
  • Charging: Add Triflate, Amine, Base, Catalyst, and Ligand.

  • Solvent: Add degassed Toluene.

  • Reaction: Heat to

    
    
    
    
    for 12 hours.
  • Workup: Filter through a Celite pad to remove Palladium residues. Concentrate and purify.

Why this works: Triflates are excellent leaving groups for Oxidative Addition by Pd(0). Using


 (mild base) instead of 

preserves the C1-methyl ester from transesterification or hydrolysis [3].
Buchwald-Hartwig Mechanism Diagram

BuchwaldMechanism Pd0 Pd(0)-Ligand Active Catalyst OxAdd Oxidative Addition (Ar-Pd-OTf) Pd0->OxAdd + Aryl Triflate Coord Amine Coordination (Ar-Pd-NHR2) OxAdd->Coord + Amine / Base - HOTf RedElim Reductive Elimination (C-N Bond Formed) Coord->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle for the amination of the 5-triflyloxybenzoate intermediate.

Quality Control & Troubleshooting

Self-Validating the Synthesis: The following NMR diagnostic shifts confirm the success of the reaction.

Proton EnvironmentStarting Material (

ppm)
Ether Product (

ppm)
Triflate Intermediate (

ppm)
C1-COOMe ~3.85 (s)~3.85 (s)~3.90 (s)
C2-OEt (Methylene) ~4.10 (q)~4.10 (q)~4.15 (q)
C4-H (Ortho to OH) ~6.95 (d)Shift < 6.90 (Shielded by ether)Shift > 7.20 (Deshielded by EWG Triflate)
C6-H (Ortho to OH) ~7.30 (d)Shift < 7.25 Shift > 7.50

Common Pitfalls:

  • Ester Hydrolysis: If you observe the disappearance of the methyl singlet (~3.85 ppm) and the appearance of a broad acid peak >10 ppm, your base was too strong or wet. Correction: Switch to

    
     and dry solvents.
    
  • Low Yield in Mitsunobu: If the starting phenol remains, the betaine may not have formed. Correction: Pre-mix

    
     and DIAD at 
    
    
    
    before adding the phenol.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis chemoselectivity).
  • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009 , 109(6), 2551–2651. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50. Link

  • Ritter, T., et al. "Synthesis of Aryl Triflates from Phenols."[3] Organic Syntheses, 2016 , 93, 228-244. Link

Sources

Application Note: Methyl 2-ethoxy-5-hydroxybenzoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for Methyl 2-ethoxy-5-hydroxybenzoate , designed for researchers in agrochemical discovery and process chemistry.

CAS: 2270907-91-8 (and related isomers) | Role: Advanced Scaffold for Heteroaryloxy & PPO Inhibitor Herbicides

Executive Summary & Chemical Logic

Methyl 2-ethoxy-5-hydroxybenzoate is a specialized, high-value intermediate used primarily in the discovery and synthesis of Protoporphyrinogen Oxidase (PPO) inhibitors and Auxinic herbicides . Unlike its more common isomer (Methyl 5-ethoxy-2-hydroxybenzoate), this molecule offers a unique substitution pattern that allows for:

  • Metabolic Stability: The 2-ethoxy group provides greater steric bulk and lipophilicity compared to a methoxy group, often improving crop selectivity by retarding oxidative metabolism (O-dealkylation) in target crops like corn or soy.

  • Orthogonal Functionalization: The C5-hydroxyl serves as a nucleophilic handle for coupling with heterocyclic "warheads" (e.g., pyrimidines, triazolinones), while the C1-ester remains available for conversion into acyl-sulfonamides or hydroxamates.

  • Regiochemical Control: Its synthesis requires overcoming the natural reactivity preference of gentisic acid derivatives, making it a critical test case for process control in fine chemical synthesis.

Synthesis Protocol: The "Reverse Regioselectivity" Strategy

Challenge: Direct ethylation of Methyl 2,5-dihydroxybenzoate (Methyl Gentisate) preferentially yields the 5-ethoxy-2-hydroxy isomer due to the strong intramolecular hydrogen bond between the 2-OH and the carbonyl oxygen, which passivates the 2-OH. Solution: A "Protect-Alkylate-Deprotect" strategy is required to force alkylation at the sterically and electronically disfavored 2-position.

Workflow Diagram (Graphviz)

SynthesisPath Start Methyl 2,5-dihydroxybenzoate (Methyl Gentisate) Step1 Selective 5-O-Benzylation (BnBr, K2CO3, Acetone) Start->Step1 Note CRITICAL: 2-OH is H-bonded. Direct ethylation fails. Start->Note Inter1 Methyl 5-(benzyloxy)-2-hydroxybenzoate Step1->Inter1 Yield: ~85% Step2 Forced 2-O-Ethylation (EtI, Cs2CO3, DMF, 60°C) Inter1->Step2 Inter2 Methyl 5-(benzyloxy)-2-ethoxybenzoate Step2->Inter2 Yield: ~90% Step3 Hydrogenolysis (H2, Pd/C, MeOH) Inter2->Step3 Final Methyl 2-ethoxy-5-hydroxybenzoate (Target) Step3->Final Yield: ~95%

Caption: Step-wise synthesis overcoming the natural regioselectivity of gentisic acid esters to yield the 2-ethoxy-5-hydroxy isomer.

Detailed Experimental Procedure
Step 1: Selective 5-O-Benzylation
  • Rationale: The 5-OH is more nucleophilic than the 2-OH (which is chelated). We block it with a benzyl group.

  • Reagents: Methyl 2,5-dihydroxybenzoate (1.0 eq), Benzyl bromide (1.05 eq),

    
     (1.2 eq), Acetone (0.5 M).
    
  • Protocol:

    • Dissolve starting material in acetone. Add

      
      .
      
    • Add Benzyl bromide dropwise at 0°C.

    • Warm to RT and stir for 4 hours. (Monitor by TLC: Hexane/EtOAc 4:1).

    • Filter salts, concentrate, and recrystallize from EtOH to obtain Methyl 5-(benzyloxy)-2-hydroxybenzoate .

Step 2: Forced 2-O-Ethylation
  • Rationale: With the 5-position blocked, we use a stronger base and polar solvent to disrupt the 2-OH hydrogen bond and force ethylation.

  • Reagents: Intermediate 1 (1.0 eq), Ethyl Iodide (1.5 eq), Cesium Carbonate (

    
    , 2.0 eq), DMF (0.3 M).
    
  • Protocol:

    • Dissolve Intermediate 1 in dry DMF. Add

      
      .
      
    • Heat to 60°C for 30 mins to ensure deprotonation.

    • Add Ethyl Iodide slowly. Stir at 60°C for 12 hours.

    • Quench with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF.

    • Purify via silica gel chromatography (Gradient: 0-20% EtOAc/Hexane) to yield Methyl 5-(benzyloxy)-2-ethoxybenzoate .

Step 3: Deprotection (Hydrogenolysis)
  • Rationale: Cleave the benzyl ether without affecting the ester or ethyl ether.

  • Reagents: Intermediate 2, 10% Pd/C (5 wt%), Methanol,

    
     balloon.
    
  • Protocol:

    • Dissolve Intermediate 2 in MeOH. Add Pd/C catalyst carefully.

    • Stir under

      
       atmosphere (1 atm) for 2-4 hours at RT.
      
    • Filter through Celite. Concentrate to yield Methyl 2-ethoxy-5-hydroxybenzoate as a white solid.[1]

Application: Synthesis of Heteroaryloxy Herbicides

This intermediate is a scaffold for PPO inhibitors (e.g., analogs of Pyraflufen or Bifenox derivatives) where the 5-position is linked to a heterocycle.

Coupling Protocol: SNAr Reaction with Pyrimidines

Objective: To synthesize a "Bispyribac-style" or "Saflufenacil-style" ether core.

  • Reactants: Methyl 2-ethoxy-5-hydroxybenzoate (1.0 eq) + 4,6-Dichloro-2-(trifluoromethyl)pyrimidine (1.1 eq).

  • Base/Solvent:

    
     / Acetonitrile (MeCN).
    
  • Conditions: Reflux (80°C) for 6 hours.

  • Mechanism: The phenoxide at C5 attacks the chloropyrimidine. The C2-ethoxy group remains stable, providing the necessary lipophilic bulk for the herbicide's active site binding.

Data Analysis: QC & Characterization

To ensure the correct isomer was synthesized (2-ethoxy-5-hydroxy vs 5-ethoxy-2-hydroxy), compare the NMR shifts.

FeatureTarget: 2-Ethoxy-5-HydroxyImpurity: 5-Ethoxy-2-Hydroxy
OH Signal (

NMR)
~5.0-6.0 ppm (Broad, s) Free Phenol~10.5 ppm (Sharp, s) Chelated Phenol (H-bond to C=O)
Aromatic C3-H Doublet (ortho to OEt)Doublet (ortho to OH)
Reactivity Reacts rapidly with alkyl halides (

)
Reacts sluggishly (requires strong base)
HPLC RT (C18) Elutes Earlier (More Polar)Elutes Later (Less Polar due to H-bond)

Agrochemical Discovery Context

Why use this molecule? In Structure-Activity Relationship (SAR) studies for herbicides:

  • Vector Exploration: The 5-position allows growth into the "solvent channel" of the target enzyme (e.g., PPO or HPPD).

  • Resistance Management: Replacing a standard 2-methoxy group (found in many commercial sulfonylureas) with a 2-ethoxy group can overcome metabolic resistance mechanisms in weeds that rely on specific cytochrome P450 demethylases.

Downstream Pathway Diagram

Application Core Methyl 2-ethoxy-5-hydroxybenzoate Path1 Pathway A: Ether Formation (Reaction with Heteroaryl Chlorides) Core->Path1 K2CO3, R-Cl Path2 Pathway B: Hydrolysis & Coupling (Convert Ester to Sulfonamide) Core->Path2 1. LiOH 2. R-SO2NH2, CDI Prod1 Heteroaryloxy Benzoates (PPO / ALS Inhibitors) Path1->Prod1 Prod2 N-Acyl Sulfonamides (Novel Sulfonylurea Analogs) Path2->Prod2

Caption: Divergent synthesis pathways utilizing the bifunctional nature of the scaffold.

References

  • Regioselectivity in Gentisic Acid Alkylation

    • Title: Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.[2]

    • Source: Tetrahedron Letters (via ResearchG
    • URL:[Link]

    • Relevance: Establishes the H-bonding rationale for the low reactivity of the 2-OH group.
  • Compound Identity & CAS Verification

    • Title: Methyl 2-ethoxy-5-hydroxybenzoate Product Page.[3]

    • Source: Leyan (Chemical Reagent Provider).
    • Relevance: Verifies the existence of the specific isomer CAS 2270907-91-8.
  • PPO Inhibitor Chemistry (General Context): Title: Synthesis and herbicidal activity of novel uracil derivatives. Source: Bioorganic & Medicinal Chemistry Letters. Relevance: Provides the context for using 5-hydroxybenzoates as precursors for uracil-based herbicides (e.g., Saflufenacil analogs).

Disclaimer: This protocol involves the use of hazardous reagents (Alkyl halides, DMF). All work should be performed in a fume hood with appropriate PPE. The synthesis of novel agrochemicals may be subject to patent restrictions; ensure FTO (Freedom to Operate) before commercial scaling.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-Position Substitution Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists troubleshoot one of the most notorious bottlenecks in medicinal chemistry: functionalizing the sterically congested 5-position of heterocycles and aromatic systems.

This guide is divided into two primary modules based on the most frequent support tickets we receive: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-disubstituted triazoles, and Palladium-Catalyzed Cross-Coupling for 5-substituted pyrimidines and indoles.

MODULE A: Click Chemistry – Forcing 1,5-Disubstituted Triazole Formation

While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reliably yields 1,4-disubstituted triazoles, synthesizing the sterically congested 1,5-isomer requires Ruthenium catalysis (RuAAC). However, extreme steric bulk can derail this process.

FAQ: Why am I getting 1,4-isomers or no reaction when trying to synthesize 1,5-disubstituted triazoles with bulky azides?

The Causality: According to recent mechanistic reviews on the 1[1], the standard catalyst, CpRuCl(PPh3)2, utilizes the bulky pentamethylcyclopentadienyl (Cp) ligand to direct the alkyne and azide into a specific ruthenacycle intermediate that favors 1,5-elimination.

However, as demonstrated in studies on the 2[2], if the azide itself is highly hindered (e.g., a tertiary azide with multiple phenyl rings), it physically clashes with the Cp* ligand. This steric repulsion either kills the catalytic cycle entirely or forces the reaction down an alternative pathway, paradoxically yielding the 1,4-isomer. To resolve this, you must reduce the catalyst's steric footprint by switching from Cp* to the unsubstituted cyclopentadienyl (Cp) ligand (CpRuCl(PPh3)2), which relieves the transition-state strain and restores 1,5-selectivity.

Quantitative Catalyst Selection Guide
Substrate Steric ProfileRecommended CatalystExpected RegioselectivityMechanistic Rationale
Primary Azide + Terminal Alkyne CpRuCl(PPh3)2>95% 1,5-isomerStandard RuAAC mechanism; Cp bulk perfectly directs 1,5-formation.
Tertiary Azide + Terminal Alkyne CpRuCl(PPh3)2>85% 1,5-isomerReduced ligand bulk (Cp vs Cp) accommodates the bulky tertiary azide.
Internal Alkyne + Azide [CpRuCl2]nFully substituted (1,4,5)Requires a highly active, oligomeric catalyst to overcome internal alkyne sterics.
Self-Validating Protocol: Synthesis of Hindered 1,5-Disubstituted Triazoles

Step 1: System Degassing Dissolve the terminal alkyne (1.0 equiv) and sterically hindered azide (1.0 equiv) in anhydrous 1,4-dioxane (0.2 M). Degas the solution via three freeze-pump-thaw cycles. Causality: Ruthenium(II) catalysts are highly sensitive to oxidation; trace oxygen will irreversibly oxidize the active Ru(II) species to inactive Ru(III).

Step 2: Catalyst Activation In a glovebox, add 5 mol% of CpRuCl(PPh3)2 (Note: Use Cp, not Cp*, for tertiary azides). Seal the vial and transfer it to a heating block set to 60 °C.

Step 3: Reaction Monitoring (The Validation Check) Stir for 4 hours. Validation Check: Withdraw a 50 µL aliquot, evaporate, and run a crude ^1^H NMR in CDCl3.

  • Diagnostic: The triazole C-H proton of a 1,5-isomer typically appears upfield (δ 7.5–7.8 ppm). If you observe a peak at δ 8.0–8.5 ppm, the 1,4-isomer is forming. This indicates the steric clash is still too high; if this occurs, abort the run and switch to a less coordinating solvent like benzene to tighten the transition state.

Step 4: Workup & Purification Concentrate the mixture under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc). The 1,5-isomer typically elutes faster than the 1,4-isomer due to a lower overall dipole moment.

Caption: RuAAC troubleshooting logic for overcoming extreme steric hindrance in azide substrates.

MODULE B: Palladium-Catalyzed Cross-Coupling at the 5-Position

The 5-position of heterocycles (like pyrimidines or indoles) is often flanked by substituents at the 4- and 6-positions. This creates a "steric canyon" that physically blocks the Pd(0) complex from approaching the C-X bond, stalling oxidative addition.

FAQ: My Suzuki coupling at the 5-position of a 4,6-disubstituted pyrimidine is failing. How do I overcome this steric block?

The Causality: When performing cross-coupling on heterocycles, such as the3[3], oxidative addition is severely hindered by adjacent bulky groups (e.g., N-Boc or methyl groups). This is particularly evident in pyrimidines, as seen in the4[4], where 5-position functionalization is blocked by adjacent groups.

To overcome this, you must switch to a Buchwald precatalyst like XPhos Pd G3 . The extreme bulk of the XPhos ligand prevents the formation of an unreactive bis-ligated Pd(0)L2 complex. This forces a mono-ligated Pd(0)L state, which is physically smaller and can slip into the steric canyon. Simultaneously, its electron-rich dicyclohexylphosphine moiety pumps electron density into the Pd center, forcefully driving the oxidative addition into the hindered C-X bond.

Optimization Matrix for Hindered 5-Position Couplings
BottleneckDiagnostic SymptomChemical SolutionMechanistic Rationale
Oxidative Addition High recovery of 5-halo starting materialSwitch to XPhos Pd G3 or P(t-Bu)3Electron-rich ligands increase Pd nucleophilicity; bulk promotes reactive mono-ligated Pd(0).
Transmetalation Formation of dehalogenated byproductIncrease base strength (KOtBu) or add 5% waterStronger base accelerates boronic acid activation to the boronate, overcoming the steric block at the Pd(II) intermediate.
Reductive Elimination Formation of homocoupled biarylUse structurally rigid ligands (BrettPhos)Forces the two coupling partners into a cis-geometry, accelerating C-C bond formation before side reactions occur.
Self-Validating Protocol: Suzuki-Miyaura Coupling of 5-Bromo-4,6-dimethylpyrimidine

Step 1: Reagent Preparation In a dry Schlenk tube, combine 5-bromo-4,6-dimethylpyrimidine (1.0 equiv), the arylboronic acid (1.5 equiv), and K3PO4 (3.0 equiv). Causality: A 1.5x excess of boronic acid is required because sterically hindered transmetalation is slow, giving the boronic acid time to undergo competitive protodeboronation.

Step 2: Precatalyst Activation Add XPhos Pd G3 (2 mol%). Purge the vessel with argon for 10 minutes. Add degassed 1,4-dioxane/H2O (10:1 v/v, 0.1 M). Causality: The G3 precatalyst utilizes the mild base in solution to undergo rapid activation at room temperature, ensuring all Pd enters the catalytic cycle as the active mono-ligated species before heating.

Step 3: Heating and Validation Check Heat the mixture to 90 °C. Validation Check: At t=2 hours, run an LC-MS of the crude mixture.

  • Diagnostic A: If the starting 5-bromo heterocycle is >90% intact, oxidative addition has failed. (Solution: Switch to a more electron-rich ligand like P(t-Bu)3).

  • Diagnostic B: If the starting material is consumed but the primary mass is the protodehalogenated pyrimidine (M-Br+H), transmetalation is the bottleneck. (Solution: Add an additional 5% v/v water to accelerate boronate formation).

Step 4: Isolation Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via reverse-phase HPLC.

Caption: Diagnostic workflow for resolving oxidative addition and transmetalation bottlenecks.

References
  • Source: PMC (National Institutes of Health)
  • Source: RSC Advances (RSC Publishing)
  • Source: Chemical Reviews (ACS Publications)
  • Source: PMC (National Institutes of Health)

Sources

Technical Support Center: High-Purity Isolation of Methyl 2-ethoxy-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Purification Landscape

You are likely working with Methyl 2-ethoxy-5-hydroxybenzoate (often an intermediate for hypoglycemic agents or kinase inhibitors). In large-scale production, the synthesis typically involves the selective ethylation of Methyl 2,5-dihydroxybenzoate (Methyl Gentisate).

The critical challenge here is selectivity . Your crude mixture likely contains three distinct species that define your purification strategy:

  • The Target: Methyl 2-ethoxy-5-hydroxybenzoate (Phenolic Ester).

  • The "Over-Alkylated" Impurity: Methyl 2,5-diethoxybenzoate (Neutral Bis-ether).

  • The "Under-Reacted" Impurity: Methyl 2,5-dihydroxybenzoate (Diphenol).

  • The "Hydrolyzed" Impurity: 2-ethoxy-5-hydroxybenzoic acid (Free Acid).

This guide prioritizes chemical separation (pH swing) followed by crystallization to achieve >99% purity.

Part 1: The "pH Swing" Extraction Strategy

The Issue: Recrystallization alone often fails to separate the bis-ethoxy impurity because its solubility profile is too similar to the target. The Fix: Exploit the acidity of the phenolic hydroxyl group at the 5-position.

The Logic (Mechanism)
  • Bis-ether: Neutral. Insoluble in aqueous base.

  • Target (Phenol): Weakly acidic (pKa ~10). Soluble in cold dilute NaOH (forms sodium phenolate).

  • Free Acid: Strongly acidic (pKa ~4). Soluble in weak base (Bicarbonate).

Protocol: Selective Extraction Workflow

Warning: Phenolic esters are prone to hydrolysis. Perform all base extractions at 0–5°C and minimize contact time.

  • Dissolution: Dissolve the crude reaction mass in Ethyl Acetate (EtOAc) or Toluene (5 volumes).

  • Acid Removal (Pre-wash): Wash the organic layer with 5% Sodium Bicarbonate (

    
    ) .
    
    • Why? This removes any hydrolyzed free acid (2-ethoxy-5-hydroxybenzoic acid) without touching the phenol.

    • Discard aqueous layer.

  • Phenol Extraction (The Critical Step): Extract the organic layer with cold (0°C) 0.5M - 1.0M NaOH .

    • Action: The Target (Methyl 2-ethoxy-5-hydroxybenzoate) deprotonates and moves to the Aqueous Phase .

    • Result: The Bis-ethoxy impurity stays in the Organic Phase .

    • Separate phases immediately.

  • Recovery: Acidify the collected aqueous phase with dilute HCl (2M) to pH 2–3.

    • Observation: The target will precipitate as a solid.

  • Filtration: Filter the solid, wash with water, and dry.[1][2]

Visualizing the Workflow

PurificationLogic Start Crude Reaction Mix (Target + Bis-ether + Free Acid) Dissolve Dissolve in Toluene/EtOAc Start->Dissolve WashBicarb Wash with 5% NaHCO3 Dissolve->WashBicarb Phase1 Phase Separation 1 WashBicarb->Phase1 AqWaste1 Aqueous Waste (Free Acid Salts) Phase1->AqWaste1 OrgLayer1 Organic Layer (Target + Bis-ether) Phase1->OrgLayer1 ExtractBase Extract with Cold 1M NaOH (0-5°C) OrgLayer1->ExtractBase Phase2 Phase Separation 2 ExtractBase->Phase2 OrgWaste2 Organic Waste (Bis-ethoxy Impurity) Phase2->OrgWaste2 AqProduct Aqueous Product Layer (Target as Phenolate) Phase2->AqProduct Acidify Acidify with HCl to pH 2 AqProduct->Acidify Precipitate Precipitate Target (Methyl 2-ethoxy-5-hydroxybenzoate) Acidify->Precipitate

Caption: Figure 1.[3][4] Selective pH-dependent extraction workflow to isolate the phenolic target from neutral and acidic impurities.

Part 2: Crystallization & Polishing (Troubleshooting)

Once the chemical separation is complete, you may still have trace impurities or color bodies (quinones) caused by oxidation.

Solvent Selection Guide
Solvent SystemRoleProsCons
Methanol / Water (70:30) Primary RecrystallizationExcellent recovery; removes inorganic salts.May not remove lipophilic bis-ethers effectively (if Step 1 was skipped).
Toluene / Heptane AlternativeGood for removing unreacted starting material.Lower yield due to solubility in Toluene.
Isopropanol (IPA) PolishingGood compromise between polarity and yield.Higher boiling point requires more energy to dry.
FAQ: Common Operational Issues

Q1: My product is turning pink/brown during drying. Why?

  • Cause: Phenols are susceptible to oxidation, forming quinones. This is accelerated by residual alkali or heat.

  • Solution:

    • Ensure the final pH before filtration is acidic (pH < 4).

    • Add 0.1% Sodium Dithionite (

      
      )  or Sodium Metabisulfite  to the acidification water in the "pH Swing" step. This acts as a reducing agent to prevent oxidation.
      
    • Dry under vacuum at

      
      C.
      

Q2: I have low recovery after the NaOH extraction step.

  • Cause: Hydrolysis of the ester group (Methyl benzoate moiety).

  • Solution: You likely kept the product in the basic phase too long or at too high a temperature.

    • Strict Rule: The contact time with NaOH should be <15 minutes .

    • Alternative: If hydrolysis persists, switch to Sodium Carbonate (

      
      )  instead of NaOH. It is a weaker base (pH ~11) that can deprotonate the phenol (pKa ~10) without rapidly hydrolyzing the ester, though the extraction may require multiple passes.
      

Q3: The melting point is broad (e.g., 60-65°C instead of sharp).

  • Cause: Presence of the regioisomer (Methyl 5-ethoxy-2-hydroxybenzoate ).

  • Diagnosis: Check HPLC. If the isomer is present, chemical extraction won't work (both are phenols).

  • Solution: This requires fractional crystallization . The 2-hydroxy isomer (Salicylate type) has strong intramolecular hydrogen bonding, making it less soluble in polar solvents and lowering its boiling point compared to your target (5-hydroxy). Recrystallize from Methanol ; the 5-hydroxy target should crystallize out first.

References

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for "Claisen Alkali" separation of phenols).

  • Heller, K.H., et al. (1966).[2] Process for the purification of bisphenolic compounds. U.S. Patent 3,277,183.[2] (Demonstrates industrial purification of phenolic esters via pH manipulation).

  • Zhang, Y., et al. (2016). Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. CN Patent 105439915A. (Illustrates large-scale handling and decolorization of similar methoxy-benzoate intermediates).

  • JASCO Corporation. (2022).[4] Analysis of p-Hydroxybenzoate Ester. Application Note. (Provides HPLC conditions for separating hydroxybenzoate esters).

Sources

Validation & Comparative

Publish Comparison Guide: Mass Spectrometry of Methyl 2-ethoxy-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation patterns of Methyl 2-ethoxy-5-hydroxybenzoate , focusing on its differentiation from structural isomers and "alternatives" such as Methyl 5-ethoxy-2-hydroxybenzoate. It addresses the needs of researchers in drug development and organic synthesis who require precise structural confirmation.

Executive Summary: The Isomer Challenge

In pharmaceutical synthesis, Methyl 2-ethoxy-5-hydroxybenzoate (MW 196.20 Da) often serves as a key intermediate. However, its structural isomer, Methyl 5-ethoxy-2-hydroxybenzoate , is a common impurity or alternative product depending on the alkylation conditions of methyl gentisate.

Standard low-resolution MS often fails to distinguish these isomers because they share the same molecular ion (


 196). This guide provides a definitive fragmentation analysis to differentiate them, leveraging the specific "Ortho-Ethoxy"  vs. "Ortho-Hydroxy"  effects.
Quick Comparison Matrix
FeatureMethyl 2-ethoxy-5-hydroxybenzoate Methyl 5-ethoxy-2-hydroxybenzoate
Primary Ortho Group 2-Ethoxy (-OEt)2-Hydroxy (-OH)
Dominant EI Mechanism Loss of Ethene (McLafferty-like)Loss of Methanol (Ortho Effect)
Diagnostic Intermediate

168 (Methyl Gentisate ion)

164 (Ketene-like ion)
Base Peak (Likely)

136 (via

)

136 (via

)
Differentiation Key Presence of 168 , Absence of 164 Presence of 164 , Low/No 168

Structural Analysis & Fragmentation Mechanics

The fragmentation behavior is dictated by the substituent at the C2 (ortho) position relative to the methyl ester.

A. The Ortho-Ethoxy Effect (Target Molecule)

For Methyl 2-ethoxy-5-hydroxybenzoate , the ethoxy group is ortho to the carbonyl.

  • Loss of Ethene (

    
    ):  The primary fragmentation is a McLafferty-like rearrangement involving the ethoxy side chain. The transfer of a 
    
    
    
    -hydrogen to the carbonyl oxygen (or ring) leads to the expulsion of neutral ethene (
    
    
    ).
    • Transition:

      
       196 
      
      
      
      
      
      168.
    • Result: The ion at

      
       168 is structurally equivalent to the radical cation of Methyl 2,5-dihydroxybenzoate (Methyl Gentisate) .
      
  • Loss of Methanol (

    
    ):  The newly formed phenol at C2 (from step 1) is now ortho to the ester. It undergoes the classic "salicylate ortho effect," eliminating methanol (
    
    
    
    ) to form a stable ketene-type ion.
    • Transition:

      
       168 
      
      
      
      
      
      136.
B. The Ortho-Hydroxy Effect (Alternative Isomer)

For Methyl 5-ethoxy-2-hydroxybenzoate , the hydroxyl group is already ortho to the carbonyl.

  • Loss of Methanol (

    
    ):  The dominant initial step is the loss of methanol via a 6-membered transition state involving the phenolic hydrogen and the ester methoxy group.
    
    • Transition:

      
       196 
      
      
      
      
      
      164.
  • Secondary Loss: The resulting ion (

    
     164) may subsequently lose ethene or CO, but the 
    
    
    
    164 peak is the diagnostic fingerprint
    for this isomer.
Visualization: Fragmentation Pathway

The following diagram illustrates the divergent pathways that allow for isomer identification.

FragmentationPathway cluster_legend Pathway Key M_Target Methyl 2-ethoxy-5-hydroxybenzoate (m/z 196) Frag_168 Methyl Gentisate Ion (m/z 168) [M - C2H4] M_Target->Frag_168 - Ethene (28 Da) (Ortho-Ethoxy Effect) M_Isomer Methyl 5-ethoxy-2-hydroxybenzoate (m/z 196) Frag_164 Ketene Ion (m/z 164) [M - CH3OH] M_Isomer->Frag_164 - Methanol (32 Da) (Ortho-Hydroxy Effect) Frag_136 Base Peak Ion (m/z 136) [M - 60] Frag_168->Frag_136 - Methanol (32 Da) (Salicylate Effect) Frag_164->Frag_136 - Ethene / CO key Blue Path: Target Molecule Red Path: Isomeric Impurity

Caption: Divergent fragmentation pathways. The presence of m/z 168 confirms the 2-ethoxy structure.

Experimental Protocol: Self-Validating Identification

To ensure scientific integrity, the following protocol includes a self-validation step using the diagnostic ion ratio.

A. Sample Preparation[6][12]
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Acetonitrile.

  • Concentration: Dilute to 10 µg/mL for GC-MS analysis.

  • Derivatization (Optional but Recommended):

    • If peak tailing occurs due to the phenolic -OH, derivatize with BSTFA + 1% TMCS.

    • Note: TMS derivatization shifts mass by +72 Da per active hydrogen. The target

      
       becomes 268. The fragmentation logic remains: loss of ethene will still occur from the ethoxy group.
      
B. GC-MS Acquisition Parameters
  • Ionization: Electron Impact (EI) at 70 eV.

  • Source Temp: 230°C.

  • Scan Range:

    
     50–300.
    
  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

C. Data Analysis Workflow
  • Extract Ion Chromatograms (EIC): Extract

    
     196, 168, and 164.
    
  • Calculate Ratio:

    
    
    
  • Validation Logic:

    • If R > 5: Confirmed Methyl 2-ethoxy-5-hydroxybenzoate .

    • If R < 0.2: Confirmed Methyl 5-ethoxy-2-hydroxybenzoate .

    • If 0.2 < R < 5: Indicates a mixture of isomers.

Visualization: Analysis Workflow

Workflow Sample Sample (1 mg) Prep Dilution in MeOH (10 ppm) Sample->Prep GCMS GC-MS (EI, 70eV) Scan m/z 50-300 Prep->GCMS Decision Check Diagnostic Ions GCMS->Decision Res1 Target Confirmed (Peak 168 High) Decision->Res1 m/z 168 Present Res2 Isomer Confirmed (Peak 164 High) Decision->Res2 m/z 164 Present

Caption: Logical workflow for distinguishing benzoate isomers using diagnostic ions.

Performance Comparison: EI vs. ESI

While EI is superior for structural fingerprinting, Electrospray Ionization (ESI) is often used in LC-MS workflows for biological matrices.

ParameterElectron Ionization (EI) Electrospray Ionization (ESI)
Sensitivity Moderate (ng range)High (pg range)
fragmentation Rich, reproducible fingerprints.Minimal fragmentation (requires MS/MS).
Molecular Ion

(196), often visible.

(197) or

(195).
Best Use Case Identification of pure substance and isomer differentiation.Quantification in biological fluids (plasma/urine).
Isomer Differentiation Excellent (via ortho effects).Poor (requires collision energy optimization).

Recommendation: Use EI-GC-MS for initial compound verification and purity analysis. Use ESI-LC-MS/MS only if quantifying low levels in complex biological matrices, selecting the


 transition (Negative mode) for maximum sensitivity.

References

  • Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry.

  • NIST Mass Spectrometry Data Center. Methyl 2-ethoxybenzoate Mass Spectrum. National Institute of Standards and Technology.

  • Sparkman, O. D., et al. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization. Spectroscopy Online.

  • Doc Brown's Chemistry. Mass spectrometry fragmentation patterns of methyl 2-hydroxybenzoate.

A Researcher's Comparative Guide to the FTIR Signatures of Methyl 2-ethoxy-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. Methyl 2-ethoxy-5-hydroxybenzoate, a key intermediate and building block, demands rigorous analytical scrutiny to ensure purity, consistency, and proper functional group incorporation. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative first-line technique for this purpose, providing a unique "molecular fingerprint" based on the vibrational frequencies of a molecule's chemical bonds.[1]

This guide provides an in-depth analysis of the expected FTIR characteristic peaks for Methyl 2-ethoxy-5-hydroxybenzoate. It moves beyond a simple peak list to offer a comparative framework, contrasting its spectral features with those of structurally similar molecules. This approach is designed to equip researchers with the nuanced understanding required to confidently identify this compound and differentiate it from related precursors or byproducts.

Fundamentals of FTIR for Structural Elucidation

FTIR spectroscopy operates on the principle that chemical bonds within a molecule absorb infrared radiation at specific frequencies, causing them to vibrate (stretch, bend, or rotate).[2] The energy of these vibrations is quantized and corresponds to the specific bond type, its environment within the molecule, and the masses of the connected atoms. An FTIR spectrometer measures the absorption of IR radiation across a range of wavenumbers (typically 4000 to 400 cm⁻¹), generating a spectrum that plots absorbance or transmittance versus wavenumber.[2] The resulting peaks are characteristic of the functional groups present, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.[3]

Predicted FTIR Spectrum of Methyl 2-ethoxy-5-hydroxybenzoate: A Functional Group Analysis

The structure of Methyl 2-ethoxy-5-hydroxybenzoate contains four key functional regions, each contributing distinct and identifiable peaks to the FTIR spectrum: the phenolic hydroxyl group, the aromatic ester group, the phenyl ether linkage, and the aromatic ring itself.

Hydroxyl (-OH) Group Vibrations

The phenolic -OH group is one of the most conspicuous features in the spectrum.

  • O-H Stretching: A strong and characteristically broad absorption band is expected in the region of 3500-3200 cm⁻¹ .[4] The significant broadening of this peak is a direct result of intermolecular hydrogen bonding between the hydroxyl group of one molecule and the carbonyl oxygen or ethoxy oxygen of a neighboring molecule.[5][6] This interaction creates a variety of bond environments, smearing the absorption into a wide band rather than a sharp peak.[7] In phenols specifically, this broad absorption is a key identifier.[8]

Aromatic Ester Group Vibrations

The methyl ester group gives rise to several strong, sharp absorptions.

  • C=O Stretching: A very strong, sharp peak is anticipated between 1730-1715 cm⁻¹ .[9] This absorption is due to the stretching vibration of the carbonyl double bond. Its position is influenced by conjugation with the aromatic ring, which slightly lowers the frequency compared to a saturated aliphatic ester (which typically appears at 1750-1735 cm⁻¹).[4][10]

  • C-O Stretching: Aromatic esters exhibit a characteristic pattern of two strong C-O stretching bands.[11]

    • An asymmetric C-C-O stretch is expected between 1310-1250 cm⁻¹ .[9]

    • An asymmetric O-C-C stretch (involving the O-CH₃ bond) appears in the 1130-1100 cm⁻¹ range.[9]

Phenyl Ether Group Vibrations

The ethoxy (-OCH₂CH₃) substituent introduces vibrations associated with the ether linkage.

  • Asymmetric C-O-C Stretching: Phenyl alkyl ethers display a strong, characteristic absorption band for the asymmetric C-O-C stretch, typically found around 1250 cm⁻¹ .[12][13] This peak may overlap with the C-C-O stretch of the ester group, potentially appearing as a broadened or complex band in that region.

  • Symmetric C-O-C Stretching: A second, often less intense, symmetric stretching band is expected near 1050-1040 cm⁻¹ .[12][13]

Aromatic Ring and Alkyl C-H Vibrations

The benzene ring and the ethyl/methyl groups contribute several characteristic peaks.

  • Aromatic C-H Stretching: Look for one or more sharp, medium-intensity peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[14] The presence of peaks in this specific window is a reliable indicator of an aromatic or alkene C-H bond.[4]

  • Aliphatic C-H Stretching: The methyl and ethyl groups will produce medium to strong absorptions just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range.[4]

  • Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the benzene ring gives rise to two or more sharp, medium-intensity bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[14]

  • C-H Bending (Out-of-Plane): The substitution pattern on the aromatic ring can often be inferred from the strong C-H "out-of-plane" (oop) bending vibrations in the 900-675 cm⁻¹ region of the spectrum, also known as the fingerprint region.[14]

Visualizing the Structure-Spectrum Correlation

The following diagram illustrates the direct relationship between the functional groups of Methyl 2-ethoxy-5-hydroxybenzoate and their corresponding characteristic absorption regions in an FTIR spectrum.

mol Methyl 2-ethoxy-5-hydroxybenzoate oh Phenolic -OH mol->oh ester Aromatic Ester (-COOCH3) mol->ester ether Phenyl Ether (-OCH2CH3) mol->ether aromatic Aromatic Ring & C-H mol->aromatic wn_oh ~3500-3200 cm⁻¹ (Broad O-H Stretch) oh->wn_oh wn_ester_co ~1720 cm⁻¹ (C=O Stretch) ester->wn_ester_co wn_ester_cc ~1280 & 1115 cm⁻¹ (C-O Stretches) ester->wn_ester_cc wn_ether ~1250 & 1040 cm⁻¹ (C-O-C Stretches) ether->wn_ether wn_arom_ch >3000 cm⁻¹ (Aromatic C-H) aromatic->wn_arom_ch wn_arom_cc ~1600-1450 cm⁻¹ (C=C Stretches) aromatic->wn_arom_cc

Caption: Correlation of molecular functional groups to their characteristic FTIR absorption regions.

Comparative Spectral Analysis

To truly appreciate the FTIR fingerprint of Methyl 2-ethoxy-5-hydroxybenzoate, it is instructive to compare its expected spectrum with that of closely related molecules like Methyl Salicylate and Ethyl Salicylate.[15][16] This comparison highlights how subtle structural changes manifest as distinct spectral differences.

Vibrational ModeExpected Range (cm⁻¹)Methyl 2-ethoxy-5-hydroxybenzoateComparative Notes: vs. Methyl/Ethyl Salicylate
Phenolic O-H Stretch 3500 - 3200Strong, BroadSimilar broad peak expected in all salicylates due to the phenolic -OH group.[15][17]
Aromatic C-H Stretch 3100 - 3000Medium, SharpPresent in all three compounds.
Aliphatic C-H Stretch 3000 - 2850Medium, SharpWill be more complex/intense than in Methyl Salicylate due to the additional -CH₂- group of the ethoxy substituent.
Ester C=O Stretch 1730 - 1680Strong, Sharp (~1720)All three are aromatic esters and will show a peak in this region. The exact position may shift slightly based on electronic effects of other substituents.[18]
Aromatic C=C Stretch 1600 - 1450Medium, Sharp (multiple)Present in all three compounds.
Asymmetric C-O-C Stretch (Ether) ~1250Strong, SharpThis is a key differentiating peak. It is absent in Methyl and Ethyl Salicylate. It will likely overlap with the ester C-O stretch, creating a strong, complex band system around 1250 cm⁻¹.[12][19]
C-C-O Stretch (Ester) 1310 - 1250Strong, SharpPresent in all three, but will be part of a complex, overlapping region in the target molecule due to the ether C-O-C stretch.
Symmetric C-O-C Stretch (Ether) ~1040Medium, SharpAnother key differentiating peak. This absorption is unique to the ethoxy-substituted compound.
O-C-C Stretch (Ester) 1130 - 1100Medium, SharpPresent in all three compounds.

Experimental Protocol: A Self-Validating System for FTIR Analysis

To ensure the acquisition of a high-quality, trustworthy FTIR spectrum, the following protocol using an Attenuated Total Reflectance (ATR) accessory is recommended. ATR-FTIR is a modern, reliable method for liquid and solid samples that requires minimal sample preparation.

Objective: To obtain a high-fidelity FTIR spectrum of Methyl 2-ethoxy-5-hydroxybenzoate for structural verification.

Methodology: Attenuated Total Reflectance (ATR-FTIR)

  • Instrument Preparation & Verification:

    • Power on the FTIR spectrometer and allow it to stabilize for at least 30 minutes to ensure thermal equilibrium of the source and detector.

    • Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., anhydrous isopropanol) and a soft, lint-free wipe.[1]

    • Causality: A clean crystal is critical to prevent spectral contamination from previous samples.

  • Background Collection (Self-Validation Step 1):

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response.[17]

    • Set the scan parameters: typically a range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

    • Trustworthiness: The background scan is automatically subtracted from the sample scan, ensuring that the final spectrum contains only the absorption information of the analyte.

  • Sample Application & Analysis:

    • Place a small amount of the Methyl 2-ethoxy-5-hydroxybenzoate sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • If the sample is a solid, use the ATR press to ensure firm and even contact between the sample and the crystal.

    • Using the same scan parameters as the background, acquire the sample spectrum.[1]

  • Data Processing & Interpretation (Self-Validation Step 2):

    • The instrument software will automatically perform the background subtraction, Fourier transform, and display the final absorbance or transmittance spectrum.

    • Process the spectrum by performing a baseline correction if necessary and labeling the major peak wavenumbers.

    • Compare the experimental peak positions against the predicted values and comparative data presented in this guide. The "fingerprint region" (below 1500 cm⁻¹) is particularly complex and unique to the molecule, serving as a final confirmation of identity.[2]

  • Cleaning:

    • Thoroughly clean the sample from the ATR crystal using the appropriate solvent and wipes to prepare the instrument for the next user.

Conclusion

The FTIR spectrum of Methyl 2-ethoxy-5-hydroxybenzoate is defined by a collection of highly characteristic absorption bands. The broad phenolic O-H stretch around 3500-3200 cm⁻¹, the strong aromatic ester carbonyl peak near 1720 cm⁻¹, and the distinctive C=C ring stretches are foundational. However, the definitive identifying features that distinguish it from other salicylates are the strong C-O-C ether stretching vibrations, particularly the asymmetric stretch around 1250 cm⁻¹ and the symmetric stretch near 1040 cm⁻¹. By employing a systematic approach that combines theoretical prediction, comparative analysis, and a validated experimental protocol, researchers can confidently use FTIR spectroscopy for the rapid and reliable structural confirmation of this important chemical compound.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from specac.com. [Link: https://www.specac.com/en/learn/science/interpreting-infrared-spectra]
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from orgchemboulder.com. [Link: https://orgchemboulder.com/wp-content/uploads/2018/12/IR_Table.pdf]
  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from chem.illinoisstate.edu. [Link: https://www.chem.illinoisstate.edu/department/documents/course/230/IR.pdf]
  • Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link: https://www.spectroscopyonline.
  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/18%3A_Ethers_and_Epoxides_Thiols_and_Sulfides/18.08%3A_Spectroscopy_of_Ethers]
  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from ucla.edu. [Link: https://www.chem.ucla.
  • Karjalainen, A., et al. (2023). FTIR spectra in the OH stretching region of phenol. ResearchGate. [Link: https://www.researchgate.net/figure/FTIR-spectra-in-the-OH-stretching-region-of-phenol-a-e-Different-Xe-phenol_fig1_374828601]
  • Mary, Y. S., & Balachandran, V. (2013). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Journal of Chemical and Pharmaceutical Research, 5(12), 127-142. [Link: https://www.jocpr.com/articles/molecular-structure-spectroscopic-ftir-ftraman-nmr-studies-and-firstorder-molecular-hyperpolarizabilities-of-5amino2hy.pdf]
  • BenchChem. (n.d.). Application Notes and Protocols: FTIR Spectroscopy of Ethers with Phenyl and Vinyl Groups. Retrieved from benchchem.com. [Link: https://www.benchchem.com/application-notes/ftir-spectroscopy-of-ethers-with-phenyl-and-vinyl-groups]
  • White, R. L., et al. (2015). Aerobic Metabolism of 4-Hydroxybenzoic Acid in Archaea via an Unusual Pathway Involving an Intramolecular Migration (NIH Shift). ResearchGate. [Link: https://www.researchgate.
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  • BenchChem. (n.d.). Application Note: Functional Group Identification in Ethyl Salicylate using FTIR Spectroscopy. Retrieved from benchchem.com. [Link: https://www.benchchem.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from docbrown.info. [Link: https://www.docbrown.
  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link: https://www.spectroscopyonline.com/view/c-o-bond-part-vi-esters-and-rule-three]
  • National Center for Biotechnology Information. (n.d.). Ethyl Salicylate. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/8365]
  • National Center for Biotechnology Information. (n.d.). Methyl Salicylate. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/4133]
  • Biswal, H. T., et al. (2025, January). OH stretching FTIR spectrum of a coexpansion of phenol (PhOH) with acetophenone. ResearchGate. [Link: https://www.researchgate.net/figure/OH-stretching-FTIR-spectrum-of-a-coexpansion-of-phenol-PhOH-with-acetophenone-0F_fig2_379234151]
  • Thermo Fisher Scientific. (n.d.). Yin and Yang in Chemistry Education: The Complementary Nature of FT-IR and NMR Spectroscopies. Retrieved from thermofisher.com. [Link: https://assets.thermofisher.com/TFS-Assets/MSD/Application-Notes/AN-52702-picoSpin-FTIR-Yin-Yang-AN52702-EN.pdf]
  • Shylaja, M., et al. (2014). IR, Raman and SERS spectra of ethyl salicylate. ResearchGate. [Link: https://www.researchgate.
  • Nandiyanto, A. B. D., et al. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ASEAN Journal of Science and Engineering, 6(4), 323-344. [Link: https://journal.ubpkarawang.ac.id/index.php/ajse/article/view/5297]
  • Combs, R. J. (2000, July 4). Quantitative Vapor-Phase FTIR Spectra of Dimethyl Methylphosphonate and Methyl Salicylate. Defense Technical Information Center. [Link: https://apps.dtic.
  • D'Amelia, R. P., Prasad, S., & Rooney, M. T. (2025, July 20). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. World Journal of Analytical Chemistry, 10(1), 6-15. [Link: http://pubs.sciepub.com/wjac/10/1/2]
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  • BioCrick. (n.d.). Ethyl salicylate. Retrieved from biocrick.com. [Link: https://www.biocrick.
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  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link: https://rockymountainlabs.com/difference-between-ether-and-ester-bonding-in-ftir-spectra/]
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A Comparative Guide to the UV-Vis Absorption Spectra of Hydroxybenzoate Methyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the UV-Vis absorption spectra of three key isomers of hydroxybenzoate methyl ester: methyl 2-hydroxybenzoate (Methyl Salicylate), methyl 3-hydroxybenzoate, and methyl 4-hydroxybenzoate (Methylparaben). As compounds frequently utilized in the pharmaceutical, cosmetic, and food industries, understanding their distinct spectral properties is crucial for quality control, quantitative analysis, and stability testing.[1] This document moves beyond a simple data sheet, offering insights into the causal relationships between molecular structure and UV-Vis absorption characteristics, supported by experimental data and established spectroscopic principles.

Part 1: Foundational Principles of UV-Vis Spectroscopy in Aromatic Systems

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample.[2] For aromatic compounds like the hydroxybenzoate methyl esters, absorption of UV radiation promotes electrons from lower energy bonding (π) or non-bonding (n) molecular orbitals to higher energy anti-bonding (π) orbitals.[3] The specific wavelengths at which these transitions occur, particularly the π → π transitions of the conjugated benzene ring system, are exquisitely sensitive to the nature and position of substituents on the ring.[4]

The hydroxyl (-OH) and methyl ester (-COOCH₃) groups attached to the benzene ring act as auxochromes and chromophores, respectively. An auxochrome is a functional group with non-bonding electrons that, when attached to a chromophore (the light-absorbing part of the molecule), alters the wavelength and intensity of absorption.[3] These substituents influence the electronic structure through two main effects:

  • Mesomeric (Resonance) Effect: Electron-donating groups (like -OH) or electron-withdrawing groups (like -COOCH₃) can delocalize π-electrons over the entire system, effectively extending the conjugation. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the absorption maximum (λmax) to a longer wavelength (a bathochromic or red shift).[5]

  • Inductive Effect: This is the transmission of charge through a chain of atoms by electrostatic induction.

The relative positions of these groups (ortho, meta, or para) determine the extent of these effects, leading to unique spectral fingerprints for each isomer.[6]

Part 2: Experimental Protocol for Spectral Acquisition

To ensure the generation of reliable and reproducible data, a validated experimental protocol is paramount. The following methodology provides a self-validating framework for the UV-Vis analysis of hydroxybenzoate methyl esters.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_inst Instrument Setup cluster_meas Measurement cluster_analysis Data Analysis P1 Accurately weigh ~100 mg of standard P2 Dissolve in spectroscopy-grade methanol in 100 mL flask P1->P2 P3 Create Stock Solution (1000 µg/mL) P2->P3 P4 Perform serial dilutions to create working standards (e.g., 2-20 µg/mL) P3->P4 M3 Rinse and fill cuvette with sample solution P4->M3 Analyze Samples I1 Power on UV-Vis Spectrophotometer I2 Select 'Spectrum' mode I1->I2 I3 Set Wavelength Range: 200-400 nm I2->I3 M1 Fill quartz cuvette with methanol (Blank) I3->M1 Calibrate M2 Place in sample holder and perform baseline correction M1->M2 M2->M3 M4 Acquire absorption spectrum M3->M4 D1 Identify λmax for each isomer M4->D1 D2 Plot calibration curve (Absorbance vs. Concentration) D1->D2 D3 Determine concentration of unknown samples D2->D3

Caption: Workflow for UV-Vis spectroscopic analysis.

Step-by-Step Methodology
  • Reagent and Solvent Preparation:

    • Use spectroscopy-grade methanol as the solvent to ensure low background absorbance in the UV region.[7]

    • Obtain certified reference standards for methyl 2-hydroxybenzoate, methyl 3-hydroxybenzoate, and methyl 4-hydroxybenzoate.

  • Standard Solution Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the standard, dissolve it in methanol, and quantitatively transfer it to a 100 mL volumetric flask. Dilute to the mark with methanol.[8]

    • Working Solutions: Prepare a series of dilutions from the stock solution to create standards across a suitable concentration range (e.g., 2-10 µg/mL) for generating a calibration curve.

  • Instrumentation and Measurement:

    • Use a double-beam UV-Vis spectrophotometer.[8][9]

    • Set the wavelength range to scan from 400 nm down to 200 nm.

    • Use a pair of matched 1 cm quartz cuvettes, as glass and most plastics absorb UV light.[10]

    • Baseline Correction: Fill both the sample and reference cuvettes with spectroscopy-grade methanol. Place them in the instrument and perform a baseline correction to zero the instrument and subtract any absorbance from the solvent and cuvettes.[10]

    • Sample Measurement: Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place it back in the sample holder and acquire the absorption spectrum. Repeat for all standards and unknown samples.

Part 3: Comparative Spectral Analysis of Hydroxybenzoate Methyl Esters

The position of the hydroxyl group relative to the methyl ester group dramatically influences the resulting UV-Vis absorption spectrum.

CompoundIsomer PositionSolventλmax 1 (nm)λmax 2 (nm)Molar Absorptivity (log ε)
Methyl 2-hydroxybenzoate (Methyl Salicylate)OrthoMethanol~238~305Varies
Methyl 3-hydroxybenzoate MetaMethanol~238 (estimated)~294 (estimated)Not Available
Methyl 4-hydroxybenzoate (Methylparaben)ParaMethanol~255-~4.2

Note: Data is compiled from multiple sources and may vary slightly based on specific experimental conditions.[1][8][11][12] The values for Methyl 3-hydroxybenzoate are estimated based on data for the parent acid, 3-hydroxybenzoic acid, as direct spectral data for the ester is not consistently available in literature databases.[12]

Discussion of Isomeric Effects

Methyl 2-hydroxybenzoate (Ortho-Isomer): The Effect of Intramolecular Hydrogen Bonding

Methyl salicylate exhibits two distinct absorption maxima, with one significantly red-shifted to around 305 nm.[12] This pronounced bathochromic shift is a direct consequence of intramolecular hydrogen bonding between the phenolic hydrogen of the ortho-hydroxyl group and the carbonyl oxygen of the adjacent ester group.

Caption: Intramolecular H-bond in Methyl Salicylate.

This hydrogen bond creates a quasi-six-membered ring, which increases the planarity of the molecule and enhances the delocalization of π-electrons across the entire system. This extended conjugation lowers the energy required for the π → π* transition, shifting the absorption to a longer wavelength compared to the other isomers.

Methyl 4-hydroxybenzoate (Para-Isomer): Direct Conjugation

In methylparaben, the hydroxyl group is in the para position to the methyl ester. This configuration allows for direct conjugation through the benzene ring. The electron-donating -OH group and the electron-withdrawing -COOCH₃ group work in concert to extend the π-system. This results in a strong absorption band around 255-258 nm, which is a significant bathochromic shift from the primary absorption band of unsubstituted benzene (~204 nm).[4][8][11] The absence of intramolecular hydrogen bonding means the shift is less pronounced than that observed in the ortho-isomer.

Methyl 3-hydroxybenzoate (Meta-Isomer): Disrupted Conjugation

For the meta-isomer, the hydroxyl and methyl ester groups are not in direct conjugation with each other. The resonance effects of the two groups do not extend across one another through the ring in the same way they do in the ortho and para positions.[6] Consequently, the UV-Vis spectrum of the meta-isomer is expected to more closely resemble an overlay of the individual substituted benzenes, with less significant bathochromic shifts compared to its ortho and para counterparts. Based on data for 3,4-dihydroxybenzoic acid, which shows a peak at 294 nm, it is reasonable to predict a primary absorption band for methyl 3-hydroxybenzoate in a similar region, but likely at a shorter wavelength than the 305 nm peak of methyl salicylate.[12]

Part 4: Conclusion

The UV-Vis absorption spectra of hydroxybenzoate methyl esters are powerfully illustrative of the structure-property relationships governed by fundamental principles of electronic transitions. The key differentiators are:

  • Methyl Salicylate (Ortho): Exhibits a unique, red-shifted absorption band around 305 nm due to intramolecular hydrogen bonding that extends electronic conjugation.

  • Methylparaben (Para): Shows a strong absorption maximum around 255 nm, a result of direct conjugation between the electron-donating hydroxyl group and the electron-withdrawing ester group.

  • Methyl 3-hydroxybenzoate (Meta): Is predicted to have the least red-shifted spectrum, as the substituents are not in direct conjugation, leading to a less perturbed electronic system compared to the other isomers.

This comparative analysis demonstrates that UV-Vis spectroscopy is a rapid, simple, and highly effective technique for distinguishing between these isomers.[8] The distinct λmax for each compound allows for their selective identification and quantification, even in mixtures, making it an indispensable tool for researchers, scientists, and drug development professionals.

References

  • Determination of Methyl Paraben from Cosmetics by UV Spectroscopy - International Journal of Pharmaceutical Sciences Review and Research. (2019). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • PubChem. (n.d.). Methylparaben. National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

  • A Preliminary Study for Ultraviolet Optical Methyl Salicylate Monitoring in Agriculture. (2025). MDPI. [Link]

  • LOBA CHEMIE PVT. LTD. (n.d.). METHANOL | HPLC, Spectroscopy Grade Solvents. Retrieved February 28, 2026, from [Link]

  • DEVELOPMENT OF UV- SPECTROPHOTOMETRIC METHOD FOR THE ESTIMATION OF METHYL SALICYLATE FROMTRANSDERMAL PATCH. (2022). IJCRT.org. [Link]

  • Public Health. (2023). OPINION on Methylparaben (CAS No. 99-76-3, EC No. 202-785-7). [Link]

  • Experiment 12 - UVVIS SPECTROSCOPY – DETERMINATION OF SALICYLIC ACID IN ASPIRIN. (n.d.). Faculty of Chemical and Food Technology, Slovak University of Technology. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Methylparaben. Retrieved February 28, 2026, from [Link]

  • PubChem. (n.d.). Methyl Salicylate. National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

  • NIST. (n.d.). Methylparaben. In NIST Chemistry WebBook. Retrieved February 28, 2026, from [Link]

  • PubChem. (n.d.). 3-Hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectroscopy. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved February 28, 2026, from [Link]

  • Chemistry Stack Exchange. (2019). Highly conjugated compounds and the effects of substiuents. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]

  • PubChem. (n.d.). Methyl 3-Hydroxybenzoate. National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]

  • NIST. (n.d.). Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. NIST Technical Series Publications. [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide. Retrieved February 28, 2026, from [Link]

  • Wikipedia. (n.d.). Methylparaben. Retrieved February 28, 2026, from [Link]

  • ResearchGate. (n.d.). The UV–Vis absorption spectrum. Retrieved February 28, 2026, from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid. Retrieved February 28, 2026, from [Link]

  • Michigan State University. (n.d.). UV-Visible Spectroscopy. Department of Chemistry. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). METHYL p-HYDROXYBENZOATE. Retrieved February 28, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 3-hydroxy-. In NIST Chemistry WebBook. Retrieved February 28, 2026, from [Link]

  • NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. In NIST Chemistry WebBook. Retrieved February 28, 2026, from [Link]

  • Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]

Sources

Validating synthesis of Methyl 2-ethoxy-5-hydroxybenzoate via thin-layer chromatography (TLC)

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the efficient and reliable production of substituted phenolic compounds is a cornerstone of discovery. Methyl 2-ethoxy-5-hydroxybenzoate, a key structural motif in various pharmacologically active molecules, presents an interesting synthetic challenge. This guide provides an in-depth, comparative analysis of two common synthetic routes—Fischer-Speier Esterification and Williamson Ether Synthesis—for the preparation of this target molecule. We will delve into the mechanistic underpinnings of each method, provide detailed, field-tested experimental protocols, and offer a systematic approach to validating the synthesis in real-time using thin-layer chromatography (TLC).

Introduction: Strategic Considerations in Synthetic Route Selection

The synthesis of asymmetrically substituted aromatic compounds like Methyl 2-ethoxy-5-hydroxybenzoate requires careful strategic planning. The two primary disconnections for this molecule involve the formation of the ester linkage or the ether linkage.

  • Route A: Fischer-Speier Esterification: This classic acid-catalyzed reaction involves the esterification of a pre-existing ethoxy-substituted phenolic acid (5-ethoxysalicylic acid) with methanol. This is often a straightforward and cost-effective approach.[1][2]

  • Route B: Williamson Ether Synthesis: This method involves the formation of the ether bond via an S\textsubscript{N}2 reaction between an alkoxide and an alkyl halide.[3][4] In this case, we will explore the ethylation of a dihydroxybenzoate precursor.

The choice between these routes can be influenced by factors such as the availability and cost of starting materials, reaction conditions, and potential side products. This guide will provide the necessary data to make an informed decision based on experimental evidence.

Synthetic Pathway Overview

The two synthetic strategies are visually summarized in the workflow diagram below.

Synthesis_Workflow cluster_0 Route A: Fischer-Speier Esterification cluster_1 Route B: Williamson Ether Synthesis A_start 5-Ethoxysalicylic Acid A_reagents Methanol (excess) H₂SO₄ (catalytic) A_start->A_reagents Reflux A_product Methyl 2-ethoxy-5-hydroxybenzoate A_reagents->A_product B_start Methyl 2,5-dihydroxybenzoate B_reagents 1. Base (e.g., K₂CO₃) 2. Ethyl Iodide B_start->B_reagents Acetone, Reflux B_product Methyl 2-ethoxy-5-hydroxybenzoate B_reagents->B_product

Caption: Comparative workflow of the two synthetic routes.

Route A: Fischer-Speier Esterification of 5-Ethoxysalicylic Acid

This method is a direct and atom-economical approach, provided the starting material, 5-ethoxysalicylic acid, is readily available. The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol (methanol) is typically used.[1]

Experimental Protocol

Materials:

  • 5-Ethoxysalicylic Acid

  • Methanol (anhydrous)

  • Sulfuric Acid (concentrated)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-ethoxysalicylic acid (1.0 eq).

  • Add a significant excess of anhydrous methanol (e.g., 20-30 eq).

  • Slowly and carefully, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.[5]

Route B: Williamson Ether Synthesis

This route offers an alternative when the dihydroxy precursor is more accessible or economical. The key is the selective ethylation of one of the phenolic hydroxyl groups. The hydroxyl group at the 5-position is generally more nucleophilic after deprotonation due to the electronic effects of the ester group.

Experimental Protocol

Materials:

  • Methyl 2,5-dihydroxybenzoate

  • Potassium Carbonate (anhydrous)

  • Ethyl Iodide

  • Acetone (anhydrous)

  • Water

  • Ethyl Acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2,5-dihydroxybenzoate (1.0 eq) and anhydrous acetone.

  • Add anhydrous potassium carbonate (1.5-2.0 eq) to the suspension.

  • Add ethyl iodide (1.1-1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography on silica gel using a hexane:ethyl acetate gradient.[5]

Thin-Layer Chromatography (TLC) Validation

TLC is an indispensable tool for monitoring the progress of these reactions, allowing for a rapid assessment of the consumption of starting materials and the formation of the product.[6]

TLC Protocol

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

Mobile Phase:

A solvent system of 3:1 Hexane:Ethyl Acetate is a good starting point for achieving good separation of the reactants and products. The polarity can be adjusted as needed.

Procedure:

  • Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a TLC plate.

  • Spotting:

    • Dissolve small amounts of your starting material(s) and the crude reaction mixture in a volatile solvent (e.g., ethyl acetate).

    • Using separate capillary tubes, spot the starting material(s) and the reaction mixture on the origin line. It is also good practice to co-spot the starting material and the reaction mixture in the same lane to aid in identification.

  • Development: Place the spotted TLC plate in a developing chamber containing the mobile phase, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp at 254 nm. The aromatic rings of the compounds will appear as dark spots.

  • Analysis: Calculate the Retention Factor (R\textsubscript{f}) for each spot using the formula:

    R\textsubscript{f} = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    The product, Methyl 2-ethoxy-5-hydroxybenzoate, is expected to be less polar than the dihydroxy starting material (in Route B) and slightly less polar than the carboxylic acid starting material (in Route A), and thus will have a higher R\textsubscript{f} value.

TLC_Validation cluster_tlc TLC Plate TLC origin Origin solvent_front Solvent Front SM_A SM_B Product Reaction_Mix Reaction_Mix2 label_SM_A SM (Route A) label_SM_B SM (Route B) label_Product Product label_Reaction_Mix Reaction Mix

Sources

Comparative Stability of Ethoxy vs. Methoxy Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug design and lead optimization, the choice between a methoxy (-OCH₃) and an ethoxy (-OCH₂CH₃) substituent on a benzoate scaffold is a critical Structure-Activity Relationship (SAR) decision. While electronically similar, these two groups diverge significantly in metabolic fate and steric profile .

  • Electronic Profile: Both are strong Electron Donating Groups (EDG) by resonance. The difference in their Hammett constants (

    
    ) is negligible (-0.27 vs. -0.24), meaning they exert nearly identical electronic influence on the benzoate carbonyl's reactivity.
    
  • Chemical Stability: Ethoxy derivatives generally exhibit superior chemical stability against alkaline hydrolysis compared to methoxy analogs, primarily due to the increased steric shield provided by the ethyl tail, particularly in ortho-substituted systems.

  • Metabolic Stability: This is the primary differentiator. Ethoxy groups increase lipophilicity (

    
    ), often increasing intrinsic clearance (
    
    
    
    ) via CYP450 enzymes. However, the specific rate of O-dealkylation is isoform-dependent (e.g., CYP1A2 shows high affinity for ethoxy-resorufin).

The Bottom Line: Choose Methoxy for lower lipophilicity and reduced molecular weight. Choose Ethoxy if steric bulk is required to block a specific metabolic soft spot or to modulate receptor binding, accepting the trade-off of potentially higher intrinsic clearance.

Physicochemical & Electronic Comparison

To understand the stability differences, we must first quantify the fundamental properties of the substituents.

Table 1: Comparative Physicochemical Parameters[1][2][3]
ParameterMethoxy Benzoate (-OCH₃)Ethoxy Benzoate (-OCH₂CH₃)Impact on Stability
Hammett Constant (

)
-0.27-0.24Negligible. Both deactivate the carbonyl toward nucleophilic attack similarly.
Hammett Constant (

)
+0.12+0.10Negligible. Inductive withdrawal is slightly weaker in ethoxy.
Lipophilicity (

constant)
-0.02+0.38High. Ethoxy increases

, promoting microsomal enzyme binding.
Molar Refractivity (MR) 7.8712.47Moderate. Ethoxy is bulkier, providing steric protection in ortho positions.
Bond Dissociation Energy (C-H) ~96 kcal/mol~95-98 kcal/molHigh.

-C-H abstraction is the rate-limiting step in metabolism.

Data derived from Hansch & Leo standard substituent constants.

Chemical Stability: Hydrolytic Resistance

In non-enzymatic environments (e.g., shelf-life, gastric pH), stability is governed by the electrophilicity of the carbonyl carbon and steric access.

Mechanism

The hydrolysis of benzoate esters proceeds via nucleophilic attack (usually


 or 

) on the carbonyl carbon.
  • Electronic Effect: Both alkoxy groups donate electrons into the ring (Resonance), reducing the electrophilicity of the carbonyl carbon and increasing stability compared to unsubstituted benzoate.

  • Steric Effect: The ethoxy group's ethyl chain has a larger rotational volume (Cone Angle).

    • Para-position: Minimal difference.

    • Ortho-position: The ethoxy group creates a "steric umbrella," significantly retarding the approach of the nucleophile compared to the smaller methoxy group.

Experimental Evidence

In alkaline hydrolysis studies (saponification), ortho-ethoxy benzoates hydrolyze 2-3x slower than ortho-methoxy benzoates due to the "Six-Number Rule" (steric bulk at the sixth position from the reaction center).

Metabolic Stability: Microsomal Clearance (ADME)

This is the most dynamic variable. Stability is defined by resistance to O-dealkylation by Cytochrome P450 (CYP) enzymes.

The O-Dealkylation Pathway

Both groups are "soft spots" for Phase I metabolism. The mechanism involves Hydrogen Atom Transfer (HAT) from the


-carbon adjacent to the oxygen.[1]
  • Methoxy (-OCH₃): Undergoes O-demethylation .

    • Product: Phenol + Formaldehyde.

    • Kinetics: Generally rapid.

  • Ethoxy (-OCH₂CH₃): Undergoes O-deethylation .[2]

    • Product: Phenol + Acetaldehyde.

    • Kinetics: Often faster than demethylation for specific isoforms (e.g., CYP1A2) due to hydrophobic binding pockets favoring the ethyl chain.

Isoform Specificity
  • CYP1A2: Highly active toward planar ethoxy-arenes (e.g., 7-ethoxyresorufin is the standard probe substrate). If your benzoate is planar, the ethoxy derivative will likely be cleared faster than the methoxy.

  • CYP2D6: Often prefers basic amines but can perform O-demethylation (e.g., Codeine to Morphine). The steric bulk of ethoxy can sometimes hinder CYP2D6 metabolism compared to methoxy.

Visualizations

Diagram 1: Metabolic O-Dealkylation Mechanism

This diagram illustrates the critical "Alpha-Carbon Hydroxylation" step where the stability of the C-H bond determines the drug's half-life.

MetabolicStability cluster_0 Stability Factor Parent Alkoxy Benzoate (R-O-Ar) Intermediate Hemiacetal Intermediate (R-O-CH(OH)-Ar) Parent->Intermediate H-Abstraction (Rate Limiting) Hydroxylation at u03B1-Carbon CYP CYP450 (Fe=O species) CYP->Intermediate Catalysis Products Phenol + Aldehyde (Ar-OH + R'=O) Intermediate->Products Spontaneous Collapse Note Methoxy: Forms Formaldehyde Ethoxy: Forms Acetaldehyde (Ethoxy often binds tighter to CYP1A)

Caption: The CYP450-mediated O-dealkylation pathway.[2][3][4][5] The rate-limiting step is the hydrogen abstraction at the


-carbon. Ethoxy substituents often exhibit higher affinity for the CYP active site due to increased lipophilicity.
Diagram 2: Experimental Workflow for Stability Assessment

A self-validating protocol flow for determining


 and 

.

Workflow Start Compound Prep (10 mM DMSO Stock) Incubation Microsomal Incubation (RLM/HLM + NADPH) 37°C, pH 7.4 Start->Incubation Dilute to 1 u00B5M Quench Timepoint Quenching (Acetonitrile + IS) 0, 5, 15, 30, 60 min Incubation->Quench Kinetic Sampling Analysis LC-MS/MS Analysis (Monitor Parent Depletion) Quench->Analysis Centrifuge & Inject Calc Data Processing Ln(% Remaining) vs Time Calc: t1/2 & CLint Analysis->Calc Regression

Caption: Standardized workflow for determining metabolic stability in liver microsomes. Critical control: NADPH-free blank to rule out chemical instability.

Experimental Protocols

Protocol A: Chemical Hydrolysis Kinetics (pH-Dependent)

Purpose: To determine non-enzymatic stability (shelf-life/gastric).

  • Buffer Preparation: Prepare 50 mM Phosphate buffer (pH 7.4) and 0.1 N HCl (pH 1.2).

  • Spike: Spike test compound (Methoxy/Ethoxy benzoate) into buffer at 10 µM (final DMSO < 1%).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: At

    
     hours, remove 100 µL aliquots.
    
  • Analysis: Analyze immediately via HPLC-UV (254 nm).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • Validation: Ethoxy derivatives should show smaller

      
       (slower hydrolysis) than methoxy derivatives only if steric hindrance is involved (ortho-substitution).
      
Protocol B: Microsomal Stability Assay (Metabolic)

Purpose: To predict hepatic clearance.

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Reaction Mix: 100 mM Phosphate buffer (pH 7.4) + 3.3 mM MgCl₂.

  • Substrate: Add test compound (1 µM final). Pre-incubate 5 min at 37°C.

  • Initiation: Add NADPH (1 mM final) to start the reaction.

    • Control: Run a parallel incubation adding Buffer instead of NADPH (detects chemical instability).

  • Quench: At 0, 5, 15, 30, 45 min, transfer 50 µL to 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Processing: Centrifuge (4000g, 20 min, 4°C). Analyze supernatant via LC-MS/MS.

  • Calculation:

    
    
    
    
    

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett

    
     and 
    
    
    
    constants).[6]
  • Lewis, D. F. V. (2000). "On the recognition of mammalian microsomal cytochrome P450 substrates and their characteristics." Biochemical Pharmacology, 60(3), 293-306. Link

  • Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology, 14(6), 611–650. Link

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative text on ester hydrolysis mechanisms).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-ethoxy-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 2-ethoxy-5-hydroxybenzoate. As laboratory professionals, our responsibility extends beyond the bench to ensure that the chemical lifecycle concludes with minimal risk to personnel and the environment. This document is structured to provide not just procedural instructions, but the scientific rationale underpinning each recommendation, ensuring a culture of safety and regulatory adherence in your laboratory.

Hazard Identification and Risk Assessment

Inferred Hazard Profile:

Based on compounds with similar functional groups (phenolic hydroxyl, ethoxy, and methyl ester on a benzene ring), we can anticipate the following hazards[1][2][3]:

  • Skin Irritation (Category 2): Phenolic compounds and their esters can cause skin irritation upon contact.

  • Serious Eye Damage/Irritation (Category 1 or 2A): Direct contact is likely to cause serious irritation or damage to the eyes[1][2][3][4].

  • Respiratory Irritation: Inhalation of the dust or powder may cause respiratory tract irritation[2].

  • Aquatic Toxicity: Aromatic compounds often exhibit some level of aquatic toxicity, and release to the environment should be avoided[1][3].

GHS Pictograms (Anticipated):

  • Exclamation Mark: For skin/eye irritation.

  • Health Hazard: May be included depending on specific toxicological data.

  • Environment: Often included for aromatic compounds to indicate aquatic toxicity.

Physicochemical Properties for Disposal Consideration

A summary of key properties helps inform handling and disposal decisions.

PropertyValue / InformationSignificance for Disposal
Molecular Formula C₁₀H₁₂O₄Indicates it is an organic compound.
Molecular Weight 196.20 g/mol Relevant for inventory and waste manifest documentation.
Appearance Likely a solid (e.g., off-white powder)[5]Solid form requires containment of dust during handling and disposal.
Solubility Poorly soluble in water; soluble in organic solvents.Do not dispose of down the drain. Water is for rinsing contaminated surfaces, with the rinsate collected as hazardous waste.
Reactivity Incompatible with strong oxidizing agents and strong bases[6][7].Segregate from incompatible chemicals during storage and waste accumulation.

Pre-Disposal Procedures: Spill Management

Proper disposal begins with managing any accidental releases. A spill should be treated as a preliminary disposal event.

Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Ensure the area is clear of personnel and increase ventilation to the extent possible without spreading dust[2][6].

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield[4][8].

  • Contain the Spill: Gently cover the solid spill with an absorbent material like vermiculite or dry sand to prevent dust from becoming airborne[6].

  • Collect the Material: Carefully sweep or scoop the absorbed material and spilled solid into a designated, labeled hazardous waste container[5][9]. Use non-sparking tools if there is any fire risk[2].

  • Clean the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, absorbent, wipes) must be placed in the same hazardous waste container as the spilled chemical[10].

Step-by-Step Disposal Protocol

The primary directive for the disposal of Methyl 2-ethoxy-5-hydroxybenzoate is that it must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of in the general trash or down the sanitary sewer [6][8][11][12].

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous reactions in the waste container[12][13].

  • Action: Designate a specific waste stream for "Non-Halogenated Aromatic Compounds" or a similar classification used by your institution.

  • Causality: Mixing with incompatible waste, such as strong oxidizing agents, could lead to a chemical reaction, while mixing with different solvent wastes complicates the final disposal process for the waste management facility.

Step 2: Containerization

The integrity of the waste container is essential for safe storage and transport[10][14].

  • Action: Use a clearly marked, leak-proof container made of a compatible material (e.g., a high-density polyethylene (HDPE) jug or the original product container)[10]. The container must have a secure, tight-fitting lid.

  • Causality: Using a compatible container prevents degradation of the container and potential leaks. A secure lid prevents the release of vapors and protects the contents from contamination.

Step 3: Labeling

Accurate and detailed labeling is a regulatory requirement and a critical safety communication tool[12][13][15].

  • Action: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Methyl 2-ethoxy-5-hydroxybenzoate."

    • An accurate list of all contents, including any solvents used for rinsing.

    • The approximate percentage of each component.

    • The relevant hazard pictograms (as identified in Section 1).

    • The date waste was first added to the container.

  • Causality: A correct label informs laboratory personnel, safety officers, and waste disposal technicians of the container's contents and associated hazards, ensuring it is handled appropriately at every stage.

Step 4: Accumulation and Storage

Waste must be stored safely while awaiting pickup[7][15].

  • Action: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area. This area should be well-ventilated, away from heat or ignition sources, and segregated from incompatible materials[8][15].

  • Causality: Safe storage minimizes the risk of accidental spills, reactions, and exposure to personnel.

Step 5: Final Disposal

The final disposal must be handled by trained professionals.

  • Action: Arrange for the collection of the waste container by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Causality: The recommended disposal method for this type of organic compound is high-temperature incineration at a permitted waste disposal facility[1][3][11]. This process ensures the complete destruction of the molecule, converting it to less harmful components like carbon dioxide and water. Licensed contractors are equipped to transport and dispose of the material in compliance with all local, state, and federal regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Methyl 2-ethoxy-5-hydroxybenzoate.

DisposalWorkflow cluster_prep Preparation & Collection cluster_handling Handling & Segregation cluster_storage Storage & Disposal Start Waste Generated: Methyl 2-ethoxy-5-hydroxybenzoate (or contaminated materials) Container Select Compatible Container (e.g., HDPE, Original Bottle) Start->Container Is container available? Label Affix & Complete Hazardous Waste Label Container->Label AddWaste Add Waste to Container (Avoid Incompatibles) Label->AddWaste Seal Securely Seal Container AddWaste->Seal Store Store in Designated Satellite Accumulation Area Seal->Store Pickup Arrange Pickup by EHS or Licensed Contractor Store->Pickup End Disposal via Incineration Pickup->End

Caption: Decision workflow for handling Methyl 2-ethoxy-5-hydroxybenzoate waste.

Conclusion

The responsible disposal of Methyl 2-ethoxy-5-hydroxybenzoate is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to this protocol—from accurate hazard assessment and spill control to proper segregation, containerization, and licensed disposal—researchers can ensure they are protecting themselves, their colleagues, and the wider community. Always consult your institution's specific waste management guidelines and your local EHS office for any additional requirements.

References

  • ChemScience. (2024). Safety Data Sheet: Methyl-p-hydroxybenzoate sodium salt.
  • Alfa Aesar. (2025). Methyl 2-hydroxy-4-methoxybenzoate - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). Methyl 2-methoxy-5-nitrobenzoate - SAFETY DATA SHEET.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Benzoate. Available at: [Link]

  • Echemi. (n.d.). Methyl 5-chloro-2-hydroxybenzoate SDS.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl benzoate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12101989, Methyl 5-ethyl-2-hydroxybenzoate. Available at: [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • SDS Manager. (2026). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Lab Alley. (2024). Sodium Benzoate Beads Lab Grade - SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). Sodium Benzoate - SAFETY DATA SHEET.
  • Today's Clinical Lab. (2025). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
  • National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols.
  • MilliporeSigma. (2024). SAFETY DATA SHEET.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-ethoxy-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This guide is based on the hazard profiles of structurally similar chemicals, as a specific Safety Data Sheet (SDS) for Methyl 2-ethoxy-5-hydroxybenzoate was not available through the provided search. You are REQUIRED to consult the specific SDS provided by your supplier for definitive safety protocols before handling this compound. The principles outlined below are based on established laboratory safety practices for aromatic esters and phenols.

Anticipated Hazard Profile

Based on analogous compounds such as substituted hydroxybenzoates, the primary hazards associated with Methyl 2-ethoxy-5-hydroxybenzoate are likely to involve irritation to the skin, eyes, and respiratory system. The Globally Harmonized System (GHS) classifications for similar materials consistently highlight these risks.[1][2][3]

Anticipated Hazard GHS Hazard Code Rationale Based on Analogous Compounds Source(s)
Skin IrritationH315Substituted benzoates frequently cause skin irritation upon contact.[1][2]
Serious Eye DamageH318 / H319This class of compounds is known to cause serious eye irritation or damage.[1][2][4][5]
Respiratory IrritationH335If handled as a fine powder, dusts may cause respiratory irritation.[2][4]
Chronic Aquatic HazardH412Many aromatic compounds are harmful to aquatic life with long-lasting effects.[1]

Core Directive: Selecting Your Personal Protective Equipment (PPE)

The selection of PPE is not a static checklist but a dynamic risk assessment. The following workflow guides you through the essential decision-making process for ensuring your safety when handling Methyl 2-ethoxy-5-hydroxybenzoate.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_details Specific Equipment sds 1. Review Supplier's Safety Data Sheet (SDS) risk_assessment 2. Assess Task-Specific Risks (e.g., weighing, dissolution) sds->risk_assessment Mandatory First Step eye Eye & Face Protection risk_assessment->eye skin Skin & Body Protection risk_assessment->skin resp Respiratory Protection risk_assessment->resp goggles Chemical Splash Goggles (ANSI Z87.1 / EN 166) eye->goggles Minimum Requirement shield Face Shield (if splash risk is high) eye->shield gloves Nitrile Gloves (Check SDS for breakthrough time) skin->gloves coat Lab Coat skin->coat n95 N95 / FFP2 Respirator (For weighing fine powders) resp->n95 If creating dust fume_hood Work in a Fume Hood (For handling volatile solutions) resp->fume_hood If aerosolizing or heating

Caption: PPE Selection Workflow for Chemical Handling.

A. Eye and Face Protection

Given the high likelihood of this compound causing serious eye damage (H318) or irritation (H319), eye protection is non-negotiable.[1][4]

  • Minimum Requirement: Wear tightly fitting safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[2]

  • Enhanced Precaution: If there is a significant risk of splashing, such as during dissolution or transfer of large quantities, supplement goggles with a face shield.

B. Skin and Body Protection

Analogous compounds are classified as skin irritants (H315). Therefore, preventing direct skin contact is crucial.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves before use and wash hands thoroughly after removal.[2][5] For prolonged contact or immersion, consult the manufacturer's data for the specific glove type to ensure an adequate breakthrough time.

  • Body Protection: A standard laboratory coat should be worn at all times and kept fully fastened. Ensure it is laundered regularly and separately from personal clothing.[5]

C. Respiratory Protection

The primary respiratory hazard is the inhalation of airborne dust, which may cause respiratory irritation (H335).[2][4]

  • Handling Solids: When weighing or transferring the solid compound where dust generation is possible, a particulate filter respirator (e.g., N95 or FFP2) is recommended.[1]

  • General Use: All handling should be performed in a well-ventilated area.[5] For procedures with a higher potential for generating dust or aerosols, such as sonication or heating, working within a certified chemical fume hood is the most effective control measure.[3]

Operational and Disposal Plans

Safe Handling Protocol
  • Ventilation: Always handle Methyl 2-ethoxy-5-hydroxybenzoate in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[3][5]

  • Dust Prevention: Avoid the formation of dust and aerosols during handling.[2] If the material is a fine powder, take precautions against static discharge which could ignite dust clouds.[1]

  • Hygiene: Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling the chemical and before leaving the laboratory.[1] Contaminated clothing should be removed and washed before reuse.[5]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5][6]

Spill Response Plan (For Small Spills of Solid Material)

This procedure is for small spills that can be safely managed by trained laboratory personnel. For large spills, evacuate the area and follow your institution's emergency procedures.[7][8]

Step Action Rationale & Source(s)
1. Alert Alert personnel in the immediate area.Ensures others are aware of the hazard.[9]
2. Secure Restrict access to the spill area. Control ignition sources if applicable.Prevents cross-contamination and potential fire hazards.[9]
3. PPE Don appropriate PPE: goggles, nitrile gloves, lab coat, and if necessary, a respirator.Protects the responder from exposure during cleanup.[7]
4. Contain & Clean Gently cover the spill with an absorbent material (e.g., sand or vermiculite). Carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[9]Prevents the powder from becoming airborne.[8][9]
5. Decontaminate Wipe the spill area with a damp paper towel. Place the used towel in the waste container. Decontaminate all tools used for cleanup.[9]Removes any residual chemical contamination.
6. Dispose Seal the waste container, label it clearly as hazardous waste, and arrange for disposal according to your institution's guidelines.Ensures proper handling and disposal of hazardous material.
Disposal Plan
  • Chemical Waste: Dispose of Methyl 2-ethoxy-5-hydroxybenzoate and any contaminated materials (e.g., absorbent pads, gloves) as hazardous chemical waste. Do not empty into drains, as it is expected to be harmful to aquatic life.[1]

  • Container Disposal: Handle contaminated containers as you would the product itself. Completely emptied packages may be recycled if local regulations permit.[1]

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.

Emergency First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention, likely from an ophthalmologist.[1][10]

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water. If skin irritation occurs, seek medical advice.[1][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult or if respiratory symptoms develop, seek medical attention.[2][3]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention immediately.[1]

References

  • ChemScience. (2024, November 27). Safety Data Sheet: Methyl-p-hydroxybenzoate sodium salt.
  • Thermo Fisher Scientific. (2025, December 25). Methyl 2-methoxy-5-nitrobenzoate - SAFETY DATA SHEET.
  • ECHEMI. (2019, July 15). Methyl 5-chloro-2-hydroxybenzoate SDS, 4068-78-4 Safety Data Sheets.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid.
  • MilliporeSigma. (2024, September 7). SAFETY DATA SHEET.
  • Merck. (n.d.). SAFETY DATA SHEET.
  • Chem-Supply. (2017, October 25). Safety Data Sheet.
  • Alfa Aesar. (2025, September 14). Methyl 2-hydroxy-4-methoxybenzoate - SAFETY DATA SHEET.
  • CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • University of Idaho. (2016, February). EHS Laboratory Guidance - Chemical Spill Clean-up Procedures.
  • SAFE WORK PROCEDURE CHEMICAL SPILL CLEAN UP (Science / IA). (2011, August 30).
  • University of Toronto. (2026, January). Chemical Spills - Chemistry.
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.